Z-Ala-ala-asn-amc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O8/c1-15-11-24(35)41-22-12-19(9-10-20(15)22)32-27(38)21(13-23(29)34)33-26(37)16(2)30-25(36)17(3)31-28(39)40-14-18-7-5-4-6-8-18/h4-12,16-17,21H,13-14H2,1-3H3,(H2,29,34)(H,30,36)(H,31,39)(H,32,38)(H,33,37)/t16-,17-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJTXYIHBUISHX-FIKGOQFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Z-Ala-Ala-Asn-AMC: A Fluorogenic Substrate for Legumain Activity Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-Ala-Ala-Asn-AMC (N-Carbobenzyloxy-L-alanyl-L-alanyl-L-asparagine 7-amido-4-methylcoumarin) is a highly specific fluorogenic substrate for legumain, a cysteine protease also known as asparaginyl endopeptidase (AEP). Due to the aberrant expression and activity of legumain in various pathologies, including cancer, inflammation, and neurodegenerative diseases, this compound has become an indispensable tool for researchers and drug development professionals. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, detailed experimental protocols, and its application in studying legumain-mediated signaling pathways.
Introduction to this compound
This compound is a synthetic peptide substrate designed for the sensitive and continuous measurement of legumain activity. The peptide sequence, Alanine-Alanine-Asparagine, is recognized by the active site of legumain. The C-terminus of this tripeptide is conjugated to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage by legumain at the C-terminal side of the asparagine residue, the highly fluorescent AMC moiety is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to legumain activity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₂₈H₃₁N₅O₈ |
| Molecular Weight | 565.58 g/mol [1] |
| Excitation Wavelength | 341 - 380 nm[2] |
| Emission Wavelength | 441 - 460 nm[2] |
| Solubility | Soluble in DMSO[3] |
| Storage | Store lyophilized powder at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[4] It is recommended to prepare fresh solutions for optimal performance as solutions can be unstable.[5] |
Mechanism of Action
The enzymatic reaction underlying the use of this compound is a two-step process. First, legumain recognizes and binds to the tripeptide sequence of the substrate. The active site of legumain, containing a catalytic cysteine residue, then facilitates the hydrolysis of the peptide bond between the asparagine (Asn) residue and the AMC fluorophore. This cleavage event liberates the free AMC, which exhibits strong fluorescence upon excitation.
Quantitative Data
The following table summarizes key quantitative data for the interaction of this compound with legumain.
| Parameter | Value | Species/Conditions |
| Kₘ | 80 µM | Human legumain[4] |
| Kₘ | 90 µM | S. mansoni legumain[4] |
| Kₘ | 25.7 µM | Recombinant human legumain[6] |
| Optimal pH for Asn cleavage | ~5.5 - 6.0 | Substrate-dependent[7][8] |
| Specific Activity | >250 pmol/min/µg | Recombinant Human Legumain[3] |
| Specific Activity | >350 pmol/min/µg | Recombinant Mouse Legumain |
Experimental Protocols
Preparation of Stock Solutions
-
This compound Stock Solution (10 mM): Dissolve the lyophilized powder in fresh, high-quality DMSO to a final concentration of 10 mM.[3] For example, dissolve 1 mg of this compound (MW = 565.58) in 176.8 µL of DMSO. Mix thoroughly by vortexing. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Legumain Activity Assay
This protocol is a general guideline and may require optimization depending on the specific experimental conditions and enzyme source.
Materials:
-
Recombinant legumain or biological sample containing legumain
-
This compound stock solution (10 mM in DMSO)
-
Activation Buffer (for prolegumain): 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0[3]
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5 (Note: other buffers such as 40 mM citric acid, 120 mM Na₂HPO₄, 1 mM EDTA, 10 mM DTT, pH 5.8 have also been used[6])
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation (if using prolegumain): Dilute the prolegumain to a suitable concentration (e.g., 100 µg/mL) in Activation Buffer.[3] Incubate at 37°C for 2-4 hours to allow for auto-activation.
-
Enzyme Preparation: Dilute the activated legumain to the desired final concentration in Assay Buffer. A typical final concentration is in the low nanomolar range (e.g., 2 nM).[9]
-
Substrate Preparation: Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentration. A common starting concentration is 50-100 µM.[9]
-
Assay Setup:
-
Add the diluted enzyme solution to the wells of the 96-well black microplate.
-
Include control wells:
-
No-enzyme control: Assay Buffer only.
-
Inhibitor control: Enzyme with a known legumain inhibitor.
-
Substrate blank: Assay buffer with the substrate solution.
-
-
-
Initiate the Reaction: Add the diluted substrate solution to each well to start the reaction. The final volume in each well is typically 100-200 µL.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (~380 nm) and emission (~460 nm) wavelengths.[3]
-
Data Acquisition: Measure the fluorescence intensity kinetically over a set period (e.g., 5-30 minutes) at regular intervals (e.g., every 30-60 seconds) at 37°C.[9]
-
Data Analysis: Determine the rate of reaction (Vmax) from the linear portion of the fluorescence versus time plot. After subtracting the background fluorescence from the no-enzyme control, the legumain activity can be calculated and expressed as relative fluorescence units (RFU) per minute or converted to molar amounts of product formed using a standard curve of free AMC.
Legumain in Signaling Pathways
Legumain plays a crucial role in several biological pathways, most notably in the endo-lysosomal system for antigen processing and presentation via MHC class II molecules.[9][10]
MHC Class II Antigen Presentation
In antigen-presenting cells (APCs), extracellular antigens are endocytosed and trafficked to lysosomes. Within these acidic organelles, legumain, along with other proteases, degrades the antigens into smaller peptides. These peptides are then loaded onto MHC class II molecules, which are subsequently transported to the cell surface for presentation to CD4+ T helper cells, a critical step in initiating an adaptive immune response.
Applications in Research and Drug Development
-
Enzyme Kinetics and Inhibition Studies: this compound is widely used to determine the kinetic parameters (Kₘ and kcat) of legumain and to screen for and characterize legumain inhibitors.
-
High-Throughput Screening (HTS): The fluorogenic nature of the assay makes it amenable to HTS for the discovery of novel legumain modulators.
-
Disease Research: As legumain is implicated in various diseases, this substrate is used to study the role of legumain in disease models and to evaluate the efficacy of therapeutic interventions targeting legumain.
-
Cell-Based Assays: this compound can be used to measure legumain activity in cell lysates and, with some modifications, in living cells to study intracellular protease activity.
Conclusion
This compound is a robust and sensitive tool for the quantification of legumain activity. Its well-defined mechanism of action and the availability of established experimental protocols make it an essential reagent for researchers in academia and the pharmaceutical industry who are investigating the physiological and pathological roles of legumain and developing novel therapeutics targeting this important enzyme.
References
- 1. shop.bachem.com [shop.bachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recombinant Human Legumain/Asparaginyl Endopeptidase, CF (2199-CY): Novus Biologicals [novusbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic and structural studies on legumain explain its zymogenicity, distinct activation pathways, and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. mdpi.com [mdpi.com]
- 10. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
Z-Ala-Ala-Asn-AMC as a Legumain Substrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of the fluorogenic substrate Z-Ala-Ala-Asn-AMC in the study of legumain, a cysteine protease with significant implications in various physiological and pathological processes, including cancer and immune responses. This document details the biochemical properties of the substrate, experimental protocols for its use, and the signaling pathways in which legumain is a key player.
Introduction to Legumain and its Substrate this compound
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that plays a crucial role in protein degradation and antigen presentation.[1][2][3] It exhibits a strict specificity for cleaving peptide bonds C-terminal to asparagine residues.[2][3] Dysregulation of legumain activity has been implicated in a variety of diseases, including cancer, making it an attractive target for drug development.[4]
This compound (Cbz-Ala-Ala-Asn-7-amido-4-methylcoumarin) is a synthetic fluorogenic substrate widely used for the sensitive and specific measurement of legumain activity. The substrate consists of a tripeptide sequence (Ala-Ala-Asn) recognized by legumain, an N-terminal benzyloxycarbonyl (Z) protecting group, and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore. Upon cleavage of the amide bond C-terminal to the asparagine residue by active legumain, the highly fluorescent AMC group is released, resulting in a measurable increase in fluorescence intensity.
Quantitative Data: Kinetic Parameters of Legumain with this compound
The enzymatic activity of legumain is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat), which together determine the catalytic efficiency (kcat/Km). These parameters are crucial for comparing enzyme performance under different conditions and for screening potential inhibitors.
| Legumain Source | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Human (recombinant) | 5.8 | 25.7 | - | - | [5] |
| Human | - | 80 | - | - | [2] |
| S. mansoni | - | 90 | - | - | [2] |
| Not Specified | 6.0 | - | - | >300-fold higher than for Z-AAD-AMC | [6] |
| Not Specified | 4.0 | - | - | ~4-fold higher than for Z-AAD-AMC | [6] |
| Not Specified | 5.5 | - | - | - | [7][8] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
General Legumain Activity Assay
This protocol provides a standard method for measuring legumain activity using this compound.
Materials:
-
Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0.[1][9]
-
Recombinant Human Legumain (prolegumain)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Activate Prolegumain: Dilute the prolegumain to 100 µg/mL in Activation Buffer. Incubate at 37°C for 2 hours.[1][9]
-
Prepare Activated Legumain: Dilute the activated legumain to 1 ng/µL in Assay Buffer.[1][9]
-
Prepare Substrate Working Solution: Dilute the this compound stock solution to 200 µM in Assay Buffer.[1][9]
-
Set up the Reaction:
-
In a 96-well black microplate, add 50 µL of the diluted activated legumain solution to each well.
-
To initiate the reaction, add 50 µL of the 200 µM substrate working solution to each well.
-
Prepare a substrate blank by adding 50 µL of Assay Buffer and 50 µL of the 200 µM substrate working solution.[1][9]
-
-
Measure Fluorescence: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence in kinetic mode for at least 5 minutes.
-
Data Analysis: Calculate the rate of reaction (Vmax) from the linear portion of the fluorescence versus time curve. The specific activity can be calculated using a calibration curve of free AMC.
Experimental Workflow for Legumain Activity Assay
Legumain in Cellular Signaling Pathways
Legumain's enzymatic activity is integral to several key signaling pathways, particularly in the contexts of cancer progression and immune system function.
Legumain in Cancer-Related Signaling
Legumain is overexpressed in many solid tumors and is involved in promoting tumor growth, invasion, and metastasis. It has been shown to influence the PI3K/Akt and TGF-β signaling pathways.[3]
Legumain in Antigen Presentation
In the immune system, legumain plays a critical role in the processing of antigens for presentation by MHC class II molecules on antigen-presenting cells (APCs). This process is essential for the activation of CD4+ T helper cells.
Conclusion
This compound is an indispensable tool for the study of legumain activity. Its high sensitivity and specificity make it ideal for high-throughput screening of legumain inhibitors and for detailed kinetic characterization of the enzyme. Understanding the role of legumain in critical signaling pathways, facilitated by robust assays using this substrate, is paramount for the development of novel therapeutics targeting legumain-associated diseases. This guide provides the foundational knowledge and practical protocols to aid researchers in this endeavor.
References
- 1. Recombinant Human Legumain/Asparaginyl Endopeptidase, CF (2199-CY): Novus Biologicals [novusbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Legumain affects the PI3K/AKT tumor progression pathway in retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. mdpi.com [mdpi.com]
- 8. The Peptide Ligase Activity of Human Legumain Depends on Fold Stabilization and Balanced Substrate Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
The Role of Z-Ala-Ala-Asn-AMC in Elucidating Legumain Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the function and application of the fluorogenic substrate Z-Ala-Ala-Asn-AMC in enzyme kinetics, with a primary focus on the cysteine protease legumain (also known as asparaginyl endopeptidase or AEP). This document provides a comprehensive overview of the substrate's mechanism, detailed experimental protocols for its use, a compilation of key kinetic parameters, and its application in studying biological pathways.
Core Principles: The Function of this compound
This compound is a synthetic peptide substrate designed to specifically measure the proteolytic activity of certain enzymes. Its structure consists of a tripeptide sequence (Alanine-Alanine-Asparagine) linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). The N-terminus of the peptide is protected by a benzyloxycarbonyl (Z) group.
The enzymatic cleavage of the amide bond between the asparagine (Asn) residue and the AMC moiety by a target enzyme, such as legumain, liberates the highly fluorescent AMC molecule. The resulting increase in fluorescence intensity can be monitored over time, providing a sensitive and continuous measure of enzyme activity. The substrate is particularly valuable for studying legumain, a lysosomal protease that preferentially cleaves peptide bonds C-terminal to asparagine residues.[1][2]
Quantitative Data: Kinetic Parameters of Legumain with this compound
The following tables summarize the reported kinetic constants for the interaction of this compound with legumain from various sources and under different conditions. These parameters are crucial for designing and interpreting enzyme inhibition and activity assays.
| Enzyme Source | Michaelis-Menten Constant (Km) | Notes | Reference(s) |
| Human Legumain | 80 µM | [3] | |
| Recombinant Human Legumain | 25.7 µM | [4] | |
| Schistosoma mansoni Legumain | 90 µM | [3] |
| Enzyme | pH | kcat/KM (M-1s-1) | Notes | Reference(s) |
| Human Legumain | 6.0 | >30,000 | At this pH, cleavage of Z-AAN-AMC is over 300-fold more efficient than the corresponding aspartate (Z-AAD-AMC) substrate. | [5] |
| Human Legumain | 4.0 | ~6,000 | At this pH, the difference in cleavage efficiency between Z-AAN-AMC and Z-AAD-AMC is only about fourfold. | [5] |
| Human Legumain | 3.5 - 7.0 | Variable | The catalytic efficiency is highly dependent on pH, with optimal activity for asparagine cleavage observed around pH 5.5-6.0. | [5][6] |
Experimental Protocols
General Fluorometric Assay for Legumain Activity
This protocol provides a standard method for measuring legumain activity using this compound in a microplate format.
Materials:
-
Recombinant active legumain
-
This compound substrate (stock solution in DMSO)
-
Assay Buffer: 50 mM Citric Acid, 100 mM NaCl, 2 mM DTT, pH 5.5[7][8]
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~355-380 nm and emission at ~460 nm[4][7][8]
Procedure:
-
Prepare the assay buffer and warm it to 37°C.
-
Prepare a working solution of this compound in the assay buffer. A final concentration of 50 µM is commonly used.[7][8]
-
Add the desired amount of recombinant legumain (e.g., 2 nM final concentration) to the wells of the microplate.[8]
-
Initiate the reaction by adding the this compound working solution to the wells containing the enzyme.
-
Immediately place the microplate in the fluorescence reader, pre-warmed to 37°C.
-
Monitor the increase in fluorescence intensity over time (e.g., every 30 seconds for 15-30 minutes).
Measurement of Legumain Activity in Cell Lysates
This protocol outlines the measurement of endogenous legumain activity in cellular extracts.
Materials:
-
Cultured cells
-
Lysis Buffer: e.g., 20 mM citric acid, 60 mM disodium hydrogen orthophosphate, 1 mM EDTA, 0.1% CHAPS, 4 mM DTT, pH 5.8[1]
-
This compound substrate
-
Protein quantification assay (e.g., BCA)
-
Other materials as listed in Protocol 3.1.
Procedure:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in the appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well black microplate, add a standardized amount of cell lysate to each well.
-
Initiate the reaction by adding this compound to a final concentration of 10-50 µM.
-
Monitor fluorescence as described in Protocol 3.1.
-
Express the rate of AMC production relative to the total protein concentration in the lysate.
Data Analysis: Converting Fluorescence Units to Enzyme Activity
To determine the specific activity of the enzyme, the rate of fluorescence increase must be converted to the rate of product (AMC) formation.
-
Generate a Standard Curve: Prepare a series of known concentrations of free AMC in the assay buffer. Measure the fluorescence of each standard. Plot fluorescence units versus AMC concentration to generate a standard curve. The slope of this line represents the fluorescence per mole of AMC.
-
Calculate the Reaction Rate: Determine the initial rate of the enzymatic reaction (V₀) from the linear portion of the fluorescence versus time plot (ΔFU/Δt).
-
Calculate Enzyme Activity: Use the following formula to calculate the enzyme activity:
Activity (mol/min/mg) = (V₀ / slope of standard curve) / (mg of protein in the assay)
Visualization of Workflows and Pathways
General Experimental Workflow for Measuring Legumain Activity
The following diagram illustrates a typical workflow for assessing legumain activity in a biological sample.
Caption: Workflow for Legumain Activity Measurement.
Legumain's Role in Macrophage-Mediated Extracellular Matrix Remodeling
Legumain is implicated in various pathological processes, including cancer and inflammation. In the tumor microenvironment, legumain activity is often upregulated in tumor-associated macrophages (TAMs). This increased activity can contribute to the degradation of the extracellular matrix (ECM), facilitating tumor invasion and metastasis. One proposed mechanism involves the activation of other proteases, such as matrix metalloproteinase-2 (MMP-2).
The diagram below illustrates a simplified signaling pathway where legumain activity, measurable by the cleavage of this compound, plays a crucial role.
Caption: Legumain Signaling in ECM Degradation.
Conclusion
This compound is an indispensable tool for researchers studying the activity of legumain and other related proteases. Its high sensitivity and specificity allow for precise quantification of enzyme kinetics in both purified systems and complex biological samples. The detailed protocols and compiled kinetic data in this guide provide a solid foundation for the design and execution of robust enzymatic assays. Furthermore, the visualization of its application in a relevant biological pathway underscores its importance in advancing our understanding of disease mechanisms and in the development of novel therapeutic strategies targeting proteases like legumain.
References
- 1. Development of near-infrared fluorophore (NIRF)-labeled activity-based probes for in vivo imaging of legumain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. primo.wpunj.edu [primo.wpunj.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. resources.biomol.com [resources.biomol.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Z-Ala-Ala-Asn-AMC: A Comprehensive Technical Guide to its Discovery, Development, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorogenic substrate Z-Ala-Ala-Asn-AMC, a critical tool for the study of the endopeptidase legumain. The guide covers the substrate's discovery and development, its biochemical properties, detailed experimental protocols for its use, and its relevance in key signaling pathways.
Discovery and Development
This compound (Cbthis compound) holds the distinction of being the first synthetic fluorogenic substrate developed for asparaginyl endopeptidases (AEPs), commonly known as legumains.[1] Its design was rationally based on the known P3-P2-P1 peptide sequence preference of legumain, which exhibits a strong specificity for cleaving peptide bonds C-terminal to an asparagine (Asn) residue.[1][2] The Ala-Ala-Asn sequence was identified as an effective recognition motif for the enzyme.[1][2]
The synthesis of this compound involves the coupling of the tripeptide Z-Ala-Ala-Asn to the fluorophore 7-amino-4-methylcoumarin (AMC). The benzyloxycarbonyl (Z) group serves as a protecting group for the N-terminus of the peptide. In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage of the amide bond between asparagine and AMC by legumain, the highly fluorescent AMC molecule is released. The intensity of this fluorescence is directly proportional to the enzymatic activity, providing a sensitive and continuous assay for legumain. Due to its utility, this compound has become a gold standard for the fluorometric assessment of legumain activity in various research applications, including inhibitor screening.[1]
Biochemical and Physicochemical Properties
Solutions of this compound are known to be unstable and should be prepared fresh for optimal performance in enzymatic assays.[3] If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₃₁N₅O₈ |
| Molecular Weight | 565.57 g/mol [4] |
| CAS Number | 149697-16-5[4] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Table 2: Kinetic Parameters of Legumain with this compound
| Enzyme Source | Km (µM) |
| Human Legumain | 80[2] |
| S. mansoni Legumain | 90[2] |
Note: kcat values for legumain with this compound are not widely reported and can be influenced by specific experimental conditions such as pH, temperature, and buffer composition. Researchers are encouraged to determine the kcat under their specific assay conditions.
Experimental Protocols
Legumain Activity Assay
This protocol provides a general framework for measuring legumain activity using this compound. Optimal conditions may vary depending on the enzyme source and experimental goals.
Materials:
-
Recombinant or purified legumain
-
This compound
-
Assay Buffer (e.g., 50 mM MES, 250 mM NaCl, pH 5.5)
-
DMSO for substrate stock solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions of this compound by diluting the stock solution in Assay Buffer. The final concentration in the assay will typically be in the range of the Km value.
-
Prepare a solution of legumain in Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear rate of fluorescence increase over the desired measurement period.
-
Pipette 50 µL of the legumain solution into the wells of a 96-well black microplate.
-
Initiate the enzymatic reaction by adding 50 µL of the this compound working solution to each well.
-
Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the increase in fluorescence intensity over time. Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
-
Calculate the rate of reaction by determining the slope of the linear portion of the fluorescence versus time curve.
Calculation of Specific Activity
To calculate the specific activity of legumain (e.g., in pmol/min/µg), a standard curve of free AMC fluorescence should be generated.
-
Prepare a series of known concentrations of free AMC in the Assay Buffer.
-
Measure the fluorescence of each concentration using the same settings as the enzymatic assay.
-
Plot the fluorescence intensity versus the AMC concentration to generate a standard curve and determine the linear equation (y = mx + c), where y is fluorescence, x is concentration, m is the slope, and c is the y-intercept.
-
Use the slope of the standard curve to convert the rate of fluorescence increase from the enzymatic assay (in fluorescence units/min) to the rate of AMC production (in pmol/min).
-
Divide the rate of AMC production by the amount of legumain (in µg) in the assay to obtain the specific activity.
Role in Signaling Pathways
Legumain activity is increasingly recognized for its role in modulating key signaling pathways, particularly in the context of cancer and other diseases. This compound is an invaluable tool for dissecting these pathways.
Legumain and the PI3K/AKT Signaling Pathway
Legumain has been shown to influence the PI3K/AKT signaling pathway, which is crucial for cell proliferation, survival, and metastasis.[5] Overexpression of legumain can lead to the activation of this pathway, promoting tumor progression.[5]
Legumain and Integrin Signaling
Legumain can also interact with and modulate integrin signaling pathways.[6] Macrophage-derived legumain can bind to integrin αvβ3 on vascular smooth muscle cells, leading to the suppression of Rho GTPase and impacting cell differentiation.[6] This interaction highlights a non-proteolytic role of legumain in cell signaling.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing the effect of a potential inhibitor on legumain activity using this compound.
This comprehensive guide provides a solid foundation for researchers and drug development professionals working with this compound and the legumain enzyme. By understanding its properties and applying the detailed protocols, scientists can effectively utilize this tool to advance their research in cancer biology, immunology, and beyond.
References
- 1. The Asparaginyl Endopeptidase Legumain: An Emerging Therapeutic Target and Potential Biomarker for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound|149697-16-5|COA [dcchemicals.com]
- 5. Legumain affects the PI3K/AKT tumor progression pathway in retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
Legumain Substrate Specificity for Z-Ala-Ala-Asn-AMC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease belonging to the C13 family of peptidases.[1][2] It plays a crucial role in a variety of physiological and pathological processes, including antigen presentation, protein degradation, and cancer progression.[3][4] Legumain exhibits a strict specificity for cleaving peptide bonds C-terminal to asparagine residues, and to a lesser extent, aspartic acid residues, particularly under acidic conditions.[2][5] The fluorogenic substrate Z-Ala-Ala-Asn-AMC (Carbobenzoxy-L-alanyl-L-alanyl-L-asparagine-7-amino-4-methylcoumarin) is a widely utilized tool for the specific measurement of legumain's endopeptidase activity.[6][7][8] This technical guide provides a comprehensive overview of legumain's substrate specificity for this compound, including quantitative kinetic data, detailed experimental protocols, and relevant biological pathways.
Quantitative Data: Kinetic Parameters for this compound
The affinity and turnover rate of legumain for its substrate this compound are critical parameters for designing and interpreting activity assays. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an inverse measure of the substrate's binding affinity.
| Enzyme Source | Km (μM) | Notes |
| Recombinant Human Legumain | 25.7 | Determined using autoactivated recombinant human prolegumain.[8] |
| Human Legumain | 80 | |
| Schistosoma mansoni Legumain | 90 |
Legumain Activation and Catalytic Mechanism
Legumain is synthesized as an inactive zymogen, prolegumain, which requires proteolytic processing to become active.[9][10] This activation is typically autocatalytic and occurs under acidic conditions (pH 4.0-5.5), characteristic of the lysosomal environment where legumain is predominantly active.[1][9] The activation process involves the removal of N- and C-terminal prodomains, exposing the active site.[9]
The catalytic activity of legumain relies on a catalytic triad composed of Cysteine, Histidine, and Asparagine.[1][10] The substrate specificity is primarily determined by the S1 pocket, which preferentially accommodates asparagine residues.[3][11]
Below is a diagram illustrating the general workflow for legumain activation and subsequent cleavage of a fluorogenic substrate.
Caption: Workflow of prolegumain activation and fluorogenic substrate cleavage.
Experimental Protocol: Legumain Activity Assay
This protocol outlines a standard method for measuring legumain activity using the fluorogenic substrate this compound.
Materials:
-
Recombinant human legumain (or cell lysates/tissue homogenates containing legumain)
-
This compound substrate (e.g., from Bachem or MedchemExpress)[6][8]
-
Legumain Activation Buffer: 100 mM citric acid, 100 mM NaCl, 2 mM DTT, pH 4.0[12]
-
Legumain Assay Buffer: 39.5 mM citric acid, 121 mM Na2HPO4, 1 mM EDTA, 0.1% CHAPS, 1 mM DTT, pH 5.8[8]
-
96-well black microplate
-
Microplate spectrofluorometer
Procedure:
-
Activation of Prolegumain (if using the zymogen form):
-
Dilute recombinant human prolegumain in Legumain Activation Buffer.
-
Incubate at 37°C to allow for autoactivation. The progress of activation can be monitored by SDS-PAGE.[12]
-
-
Enzyme Preparation:
-
Prepare serial dilutions of activated legumain or the experimental sample (e.g., cell lysate) in Legumain Assay Buffer.
-
-
Substrate Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the substrate stock solution to the desired final concentration (e.g., 10-100 µM) in Legumain Assay Buffer. Note that solutions of this compound may be unstable and should be prepared fresh.[7]
-
-
Assay Execution:
-
Add the diluted enzyme samples to the wells of the 96-well plate.
-
Initiate the reaction by adding the diluted this compound substrate to each well.
-
The final reaction volume is typically 50-200 µL.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.
-
For kinetic parameter determination (Km, Vmax), perform the assay with varying substrate concentrations and a fixed enzyme concentration. Fit the data to the Michaelis-Menten equation.
-
Legumain in Signaling and Pathological Pathways
Legumain's proteolytic activity is implicated in several key biological signaling pathways, particularly in the context of the immune system and cancer biology.
Antigen Presentation: In antigen-presenting cells (APCs), legumain is involved in the processing of foreign proteins within the endo-lysosomal pathway, generating peptides that are subsequently loaded onto MHC class II molecules for presentation to T-helper cells.
Cancer Progression: Legumain is overexpressed in various cancers and has been shown to promote tumor growth, invasion, and metastasis.[4] It can degrade components of the extracellular matrix and activate other proteases, such as matrix metalloproteinases (MMPs).
The following diagram illustrates a simplified signaling pathway involving legumain.
Caption: Role of legumain in antigen presentation and cancer progression.
Conclusion
This compound is a highly specific and sensitive substrate for the measurement of legumain's endopeptidase activity. Understanding the kinetic parameters and employing standardized protocols are essential for obtaining reliable and reproducible data. The involvement of legumain in critical pathological pathways, such as cancer, highlights its potential as a therapeutic target and the importance of robust activity assays in drug discovery and development.
References
- 1. Asparagine endopeptidase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Mechanistic and structural studies on legumain explain its zymogenicity, distinct activation pathways, and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PDB-101: Molecule of the Month: Legumain [pdb101.rcsb.org]
- 11. pnas.org [pnas.org]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Legumain Activity Assay
Z-Ala-Ala-Asn-AMC: A Fluorogenic Substrate for Sensitive Detection of Legumain Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that plays a crucial role in various physiological and pathological processes, including antigen presentation, protein degradation, and cancer progression.[1][2][3] The enzymatic activity of legumain is a key indicator of its functional status and a potential target for therapeutic intervention. This document provides a detailed protocol for a sensitive and reproducible in vitro assay to measure legumain activity using the fluorogenic substrate this compound.
Principle of the Assay: The assay is based on the specific cleavage of the peptide sequence Ala-Ala-Asn by legumain. The substrate, this compound, consists of this peptide sequence linked to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by active legumain at the C-terminal side of the asparagine residue, the free AMC is released, resulting in a quantifiable fluorescent signal. The rate of this increase in fluorescence is directly proportional to the legumain activity in the sample.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the enzymatic reaction and the basic experimental workflow for the legumain activity assay.
Caption: Enzymatic cleavage of this compound by legumain and the corresponding experimental workflow.
Quantitative Data Summary
The following table provides a summary of the recommended concentrations and volumes for the legumain activity assay.
| Reagent/Parameter | Stock Concentration | Working Concentration | Volume per Well (96-well plate) | Notes |
| Recombinant Human Legumain | Varies (e.g., 100 µg/mL) | 1 ng/µL | 50 µL | Pro-legumain requires activation before use. |
| This compound Substrate | 10 mM in DMSO | 200 µM | 50 µL | Final concentration in the well will be 100 µM. |
| Activation Buffer | 1X | N/A | Varies | 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0. |
| Assay Buffer | 1X | N/A | Varies | 50 mM MES, 250 mM NaCl, pH 5.0-5.8.[4][5] |
| AMC Standard | 1 mM in DMSO | 0-100 µM | 100 µL | For generating a standard curve to quantify enzyme activity. |
| Incubation Temperature | N/A | 37 °C | N/A | [4][6] |
| Kinetic Measurement Time | N/A | 5-30 minutes | N/A | [7] |
| Excitation Wavelength | N/A | 380 nm | N/A | [4][6] |
| Emission Wavelength | N/A | 460 nm | N/A | [4][6] |
Experimental Protocols
A. Materials and Reagents
-
Recombinant Human Legumain (pro-form)
-
This compound substrate
-
Dimethyl sulfoxide (DMSO)
-
Sodium Acetate
-
Sodium Chloride (NaCl)
-
MES (2-(N-morpholino)ethanesulfonic acid)
-
7-Amino-4-methylcoumarin (AMC) standard
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with kinetic measurement capabilities
B. Preparation of Reagents
-
Activation Buffer (50 mM Sodium Acetate, 100 mM NaCl, pH 4.0): Prepare a solution containing 50 mM sodium acetate and 100 mM NaCl. Adjust the pH to 4.0 with acetic acid.
-
Assay Buffer (50 mM MES, 250 mM NaCl, pH 5.5): Prepare a solution containing 50 mM MES and 250 mM NaCl. Adjust the pH to 5.5 with NaOH.
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C.
-
AMC Standard Stock Solution (1 mM): Dissolve AMC in DMSO to a final concentration of 1 mM. Store at -20°C.
C. Activation of Pro-Legumain
-
Dilute the pro-legumain to a concentration of 100 µg/mL in Activation Buffer.
-
Incubate the diluted pro-legumain for 2 hours at 37°C to allow for auto-activation.
-
After activation, dilute the active legumain to a working concentration of 1 ng/µL in Assay Buffer. Keep on ice until use.
D. Legumain Activity Assay
-
Prepare Substrate Working Solution: Dilute the 10 mM Substrate Stock Solution to 200 µM in Assay Buffer.
-
Set up the Assay Plate:
-
Sample Wells: Add 50 µL of the diluted active legumain (1 ng/µL) to each well.
-
Substrate Blank Wells: Add 50 µL of Assay Buffer to each well.
-
Inhibitor Control Wells (Optional): Pre-incubate the diluted active legumain with a known legumain inhibitor (e.g., cystatin) for a specified time before adding the substrate.
-
-
Initiate the Reaction: Start the enzymatic reaction by adding 50 µL of the 200 µM substrate working solution to all wells. The final volume in each well will be 100 µL, with a final legumain concentration of 0.5 ng/µL and a final substrate concentration of 100 µM.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for at least 5 minutes, with readings taken every 30-60 seconds. Use an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
E. Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of the reaction (Vmax) in relative fluorescence units per minute (RFU/min) from the linear portion of the kinetic curve for each well.
-
Correct for Background: Subtract the rate of the substrate blank from the rate of the sample wells to obtain the adjusted Vmax.
-
Generate AMC Standard Curve: Prepare a series of dilutions of the AMC standard in Assay Buffer (e.g., 0-100 µM). Measure the fluorescence of each concentration. Plot the fluorescence intensity against the AMC concentration to generate a standard curve.
-
Calculate Specific Activity: Use the slope of the AMC standard curve (RFU/pmol) to convert the adjusted Vmax (RFU/min) into pmol/min. Calculate the specific activity using the following formula:
Specific Activity (pmol/min/µg) = (Adjusted Vmax (RFU/min) / Slope of AMC Standard Curve (RFU/pmol)) / Amount of enzyme in the well (µg)
Concluding Remarks
This protocol provides a robust and sensitive method for determining the enzymatic activity of legumain. The use of the fluorogenic substrate this compound allows for real-time monitoring of the reaction, making it suitable for a variety of applications, including enzyme characterization, inhibitor screening, and the study of legumain's role in biological processes. For optimal results, it is recommended to perform all measurements in triplicate and to include appropriate controls in each experiment.
References
- 1. Colorimetric and fluorimetric microplate assays for legumain and a staining reaction for detection of the enzyme after electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Imaging of Legumain in Cancer Using a New Quenched Activity-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and functional studies of legumain–mycocypin complexes revealed a competitive, exosite-regulated mode of interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of near-infrared fluorophore (NIRF)-labeled activity-based probes for in vivo imaging of legumain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-Ala-Ala-Asn-AMC in Fluorometric Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Ala-Ala-Asn-AMC is a fluorogenic substrate primarily utilized for the sensitive and specific measurement of legumain activity. Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that plays a crucial role in various physiological and pathological processes, including antigen presentation, protein degradation, and tumor progression.[1] The assay principle is based on the enzymatic cleavage of the amide bond C-terminal to the asparagine residue in the Z-Ala-Ala-Asn peptide sequence by active legumain. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified by measuring the increase in fluorescence intensity. This method provides a robust platform for studying legumain kinetics, screening for inhibitors, and assessing its activity in biological samples.[2]
Chemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Cbthis compound, Z-AAN-AMC | [1][3] |
| Molecular Formula | C₂₈H₃₁N₅O₈ | [4] |
| Molecular Weight | 565.58 g/mol | [4] |
| CAS Number | 149697-16-5 | [1] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO | [3] |
Enzymatic Reaction and Signaling Context
Legumain is synthesized as an inactive zymogen, prolegumain, which undergoes autocatalytic activation under acidic conditions, typical of the lysosomal environment, to become the active enzyme.[5] Active legumain plays a significant role in the tumor microenvironment by promoting extracellular matrix degradation, which facilitates tumor invasion and metastasis. The enzymatic activity of legumain on the this compound substrate is a direct measure of its proteolytic function.
Caption: Workflow of the this compound fluorometric assay.
Experimental Protocols
Reagent Preparation
-
Assay Buffer (50 mM MES, 250 mM NaCl, pH 5.5): Prepare a solution containing 50 mM MES (2-(N-morpholino)ethanesulfonic acid) and 250 mM NaCl. Adjust the pH to 5.5 with NaOH. This buffer is used for diluting the enzyme and substrate.
-
Activation Buffer (50 mM Sodium Acetate, 100 mM NaCl, pH 4.0): Prepare a solution of 50 mM sodium acetate and 100 mM NaCl. Adjust the pH to 4.0 with acetic acid. This buffer is required for the activation of prolegumain.
-
This compound Stock Solution (10 mM): Dissolve the this compound substrate in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light. Note that solutions of this compound may be unstable, and it is recommended to prepare fresh solutions or use small, pre-packaged sizes.[6]
-
Recombinant Human Legumain: If using a recombinant pro-form of legumain, it must first be activated. Dilute the prolegumain to 100 µg/mL in Activation Buffer and incubate for 2 hours at 37°C.
-
AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin (AMC) in DMSO to a final concentration of 1 mM. Store in aliquots at -20°C, protected from light.
Legumain Activity Assay Protocol
This protocol is designed for a 96-well plate format.
-
Prepare AMC Standard Curve:
-
Create a series of dilutions of the 1 mM AMC standard stock solution in Assay Buffer to obtain concentrations ranging from 0 to 10 µM.
-
Add 100 µL of each dilution to separate wells of a black, clear-bottom 96-well plate.
-
Include a blank well with 100 µL of Assay Buffer.
-
-
Prepare Reaction Wells:
-
Dilute the activated legumain to the desired concentration (e.g., 2 ng/µL, which will be 1 ng/µL in the final reaction volume) in Assay Buffer.
-
Add 50 µL of the diluted legumain solution to the experimental wells.
-
For the substrate blank, add 50 µL of Assay Buffer instead of the enzyme solution.
-
-
Initiate the Reaction:
-
Prepare a working solution of this compound by diluting the 10 mM stock solution to 200 µM in Assay Buffer.
-
Start the reaction by adding 50 µL of the 200 µM this compound working solution to each well, including the substrate blank and enzyme-containing wells. The final substrate concentration will be 100 µM.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.[7]
-
For kinetic assays, record the fluorescence every 1-5 minutes for a period of 30-60 minutes at 37°C.[7]
-
Data Analysis
-
AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope of the standard curve (fluorescence units per pmol of AMC).
-
Subtract Background: Subtract the fluorescence reading of the substrate blank from all experimental readings.
-
Calculate Reaction Rate: Determine the initial reaction rate (V₀) from the linear portion of the kinetic curve (fluorescence units per minute).
-
Calculate Specific Activity: Use the following formula to calculate the specific activity of legumain:
Specific Activity (pmol/min/µg) = (V₀ / slope of AMC standard curve) / amount of enzyme in µg
Quantitative Data
The following table summarizes key quantitative parameters for the use of this compound in legumain assays.
| Parameter | Value | Enzyme Source | Reference |
| Km | 25.7 µM | Human Legumain | [8] |
| Km | 80 µM | Human Legumain | [3] |
| Km | 90 µM | S. mansoni Legumain | [3] |
| Specific Activity | >250 pmol/min/µg | Recombinant Human Legumain | |
| Excitation Wavelength | ~380 nm | - | [7] |
| Emission Wavelength | ~460 nm | - | [7] |
| Typical Substrate Concentration | 50 - 200 µM | - | [7] |
Application in Drug Development: Inhibitor Screening
The this compound assay is a valuable tool for screening and characterizing legumain inhibitors.
Inhibitor Screening Protocol
-
Follow the Legumain Activity Assay Protocol as described above.
-
Prior to adding the substrate, add various concentrations of the test inhibitor to the wells containing the diluted enzyme.
-
Incubate the enzyme and inhibitor for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Initiate the reaction by adding the this compound substrate.
-
Measure the fluorescence as previously described.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Legumain in Biological Pathways
Legumain is involved in a multitude of biological processes. The following diagram illustrates some of the key pathways where legumain plays a regulatory role.
Caption: Overview of Legumain's involvement in various biological pathways.
References
- 1. This compound peptide [novoprolabs.com]
- 2. The Asparaginyl Endopeptidase Legumain: An Emerging Therapeutic Target and Potential Biomarker for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. pnas.org [pnas.org]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Measuring Legumain Activity in Cell Lysates with Z-Ala-Ala-Asn-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that plays a crucial role in various physiological and pathological processes, including antigen presentation, protein degradation, and cancer progression.[1] Its activity is tightly regulated and often elevated in tumor microenvironments, making it a compelling target for drug development.[2] This application note provides a detailed protocol for measuring legumain activity in cell lysates using the fluorogenic substrate Z-Ala-Ala-Asn-AMC (N-carbobenzyloxy-L-alanyl-L-alanyl-L-asparagine-7-amido-4-methylcoumarin).
The assay is based on the principle that active legumain specifically cleaves the peptide bond C-terminal to the asparagine residue in the this compound substrate.[3][4] This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified by measuring the increase in fluorescence intensity over time. This method offers a sensitive and reproducible means to determine legumain activity in complex biological samples such as cell lysates.[1]
Principle of the Assay
The enzymatic reaction underlying this assay is the hydrolysis of the amide bond in this compound by legumain. This releases the highly fluorescent AMC molecule, which has distinct excitation and emission wavelengths from the intact, non-fluorescent substrate. The rate of the increase in fluorescence is directly proportional to the legumain activity in the sample.
Caption: Principle of the fluorometric legumain activity assay.
Materials and Reagents
Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | Bachem | I-1865 |
| Legumain Lysis Buffer | - | See recipe below |
| Legumain Assay Buffer | - | See recipe below |
| Recombinant Human Legumain (Positive Control) | R&D Systems | 2199-CY |
| Legumain Inhibitor (e.g., Cystatin C) | R&D Systems | 1196-PI |
| Bradford Reagent or BCA Protein Assay Kit | Bio-Rad / Thermo Fisher | 5000006 / 23225 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Deionized Water (ddH2O) | - | - |
Buffer Recipes
| Buffer | Composition | pH |
| Legumain Lysis Buffer | 50 mM Citrate-Phosphate buffer, 0.1% CHAPS, 5 mM DTT | 4.5[2][5] |
| Legumain Assay Buffer | 50 mM MES, 250 mM NaCl | 5.5[6] |
| Alternative Assay Buffer | 40 mM Citric Acid, 120 mM Na2HPO4, 1 mM EDTA, 10 mM DTT | 5.8[3] |
Note: The optimal pH for legumain activity towards asparaginyl substrates is between 5.5 and 5.8.[3][7] It is recommended to optimize the buffer conditions for your specific cell type and experimental setup.
Experimental Protocols
Preparation of Cell Lysates
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold Legumain Lysis Buffer (e.g., 1 mL per 10^7 cells).
-
Lyse the cells by sonication on ice or by repeated freeze-thaw cycles.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and keep it on ice.
-
Determine the total protein concentration of the lysate using a Bradford or BCA protein assay.
-
Lysates can be used immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.
Fluorometric Assay for Legumain Activity
-
Prepare the Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C in the dark.
-
Prepare Working Solutions:
-
Dilute the 10 mM substrate stock solution to the desired final concentration in the appropriate Assay Buffer. A final concentration of 50-100 µM is commonly used.[6][8][9]
-
Dilute the cell lysate to a suitable concentration in the Assay Buffer. The optimal protein concentration may need to be determined empirically but can range from 10-50 µg of total protein per well.
-
-
Set up the Assay Plate:
-
Use a black, flat-bottom 96-well plate suitable for fluorescence measurements.
-
Add 50 µL of the diluted cell lysate to each well.
-
Include the following controls:
-
Positive Control: Recombinant active legumain.
-
Negative Control (Inhibitor): Cell lysate pre-incubated with a legumain inhibitor (e.g., Cystatin C) for 30 minutes at 30°C.[2]
-
Substrate Blank: Assay Buffer only (no lysate).
-
Lysate Blank: Cell lysate without the addition of the substrate.
-
-
-
Initiate the Reaction: Add 50 µL of the substrate working solution to each well to start the reaction. The final volume in each well should be 100 µL.
-
Measure Fluorescence:
Data Presentation and Analysis
Quantitative Data Summary
| Sample Type | Total Protein (µ g/well ) | Substrate Concentration (µM) | Incubation Temperature (°C) | Reaction Time (min) | Rate of Fluorescence Increase (RFU/min) |
| Cell Lysate Sample 1 | 25 | 100 | 37 | 30 | Experimental Value |
| Cell Lysate Sample 2 | 25 | 100 | 37 | 30 | Experimental Value |
| Positive Control | 0.05 | 100 | 37 | 30 | Experimental Value |
| Negative Control (Inhibitor) | 25 | 100 | 37 | 30 | Experimental Value |
| Substrate Blank | 0 | 100 | 37 | 30 | Experimental Value |
Data Analysis
-
Subtract the background fluorescence (from the substrate blank) from all readings.
-
For each sample, plot the fluorescence intensity (RFU) against time (minutes).
-
Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the curve. This represents the rate of increase in fluorescence (RFU/min).
-
Legumain activity can be expressed as RFU/min/µg of total protein.
-
To quantify the amount of AMC produced, a standard curve can be generated using known concentrations of free AMC.
Visualization of Experimental Workflow
Caption: Workflow for measuring legumain activity in cell lysates.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation | Prepare fresh substrate solution. Store stock solution protected from light. |
| Autofluorescence of lysate components | Run a lysate blank (lysate without substrate) and subtract its fluorescence. | |
| Low or no activity | Inactive legumain | Ensure proper cell lysis and sample handling on ice. Avoid repeated freeze-thaw cycles of the lysate. |
| Incorrect pH of assay buffer | Verify the pH of the assay buffer. The optimal pH for Asn cleavage is 5.5-5.8.[3][7] | |
| Presence of inhibitors in the lysate | Consider purifying legumain from the lysate or using specific inhibitors to confirm legumain activity. | |
| Non-linear reaction kinetics | Substrate depletion | Use a lower concentration of cell lysate or a higher concentration of the substrate. |
| Enzyme instability | Perform the assay at a lower temperature or for a shorter duration. |
Conclusion
The fluorometric assay using this compound is a robust and sensitive method for quantifying legumain activity in cell lysates. Adherence to this detailed protocol, including the use of appropriate controls and optimized buffer conditions, will enable researchers to obtain reliable and reproducible data. This assay is a valuable tool for investigating the role of legumain in various biological processes and for screening potential inhibitors in drug discovery programs.
References
- 1. Colorimetric and fluorimetric microplate assays for legumain and a staining reaction for detection of the enzyme after electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Imaging of Legumain in Cancer Using a New Quenched Activity-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of near-infrared fluorophore (NIRF)-labeled activity-based probes for in vivo imaging of legumain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recombinant Mouse Legumain/Asparaginyl Endopeptidase, CF 2058-CY-010: R&D Systems [rndsystems.com]
- 7. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Z-Ala-Ala-Asn-AMC Assay in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the measurement of legumain activity in tissue homogenates using the fluorogenic substrate Z-Ala-Ala-Asn-AMC. This assay is a valuable tool for studying the enzymatic activity of legumain, a cysteine protease involved in various physiological and pathological processes, including cancer progression and immune response.[1][2]
Introduction
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that specifically cleaves peptide bonds C-terminal to asparagine residues.[1] Its activity has been implicated in protein degradation, antigen presentation, and the activation of other proteases.[3][4] The fluorogenic substrate this compound is a sensitive and specific tool for measuring legumain activity. The cleavage of the substrate by legumain releases the fluorescent group 7-amino-4-methylcoumarin (AMC), which can be quantified to determine enzyme activity. This protocol is designed for the analysis of legumain activity in complex biological samples such as tissue homogenates.
Principle of the Assay
The assay is based on the enzymatic cleavage of the synthetic peptide substrate this compound by legumain. Upon cleavage at the C-terminus of the asparagine residue, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. The rate of AMC liberation is directly proportional to the legumain activity in the sample. The fluorescence of the liberated AMC is measured using a fluorometer with excitation at approximately 380 nm and emission at approximately 460 nm.[4][5]
Data Presentation
Table 1: Quantitative Parameters for this compound Assay in Tissue Homogenates
| Parameter | Value | Reference |
| Substrate | ||
| Substrate Name | This compound | [6][7][8] |
| Stock Solution | 10 mM in DMSO | [4] |
| Final Concentration | 10 µM - 200 µM | [4][9] |
| Km for human legumain | ~80-90 µM | [8] |
| Tissue Homogenate | ||
| Lysis Buffer | 50 mM Tris-HCl, 2 mM EDTA, pH 7.4 or similar | [10] |
| Protease Inhibitors | Aprotinin, Antipain, Leupeptin, Pepstatin A (all at 1 µg/mL), 2mM PMSF | [10] |
| Tissue to Lysis Buffer Ratio | 100 mg tissue per 900 µL lysis buffer | [10] |
| Protein Concentration for Assay | 10-50 µg per well | [9] |
| Assay Conditions | ||
| Assay Buffer | 39.5 mM citric acid, 121 mM Na2HPO4, 1 mM Na2EDTA, pH 5.8, 1 mM DTT, 0.1% CHAPS | [9] |
| Incubation Temperature | 37 °C | [5][9] |
| Incubation Time | 30 minutes to 1 hour (kinetic or endpoint) | [5][9] |
| Instrumentation | ||
| Excitation Wavelength | ~380 nm | [4][5] |
| Emission Wavelength | ~440-460 nm | [4][5] |
Experimental Protocols
I. Preparation of Tissue Homogenates
This protocol describes the preparation of tissue lysates suitable for the legumain activity assay.
Materials:
-
Tissue of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 2 mM EDTA, pH 7.4
-
Protease Inhibitor Cocktail (Aprotinin, Antipain, Leupeptin, Pepstatin A at 1 µg/mL each)
-
Phenylmethylsulfonyl fluoride (PMSF) at a final concentration of 2 mM
-
Dounce homogenizer, Potter-Elvehjem homogenizer, or bead-based homogenizer[10][11]
-
Microcentrifuge
-
Microcentrifuge tubes
Procedure:
-
Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any contaminants.
-
Weigh the tissue and transfer it to a pre-chilled microcentrifuge tube.
-
Add 9 volumes of ice-cold Lysis Buffer containing freshly added protease inhibitors and PMSF (e.g., 900 µL of buffer for 100 mg of tissue).[10]
-
Homogenize the tissue on ice using a suitable homogenizer until no visible tissue fragments remain.[10][12] The process should be carried out in a cold environment to prevent enzyme degradation.[12]
-
Centrifuge the homogenate at 13,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[10][13]
-
Carefully collect the supernatant, which contains the soluble protein fraction, and transfer it to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the supernatant using a standard protein assay method (e.g., BCA or Bradford assay).
-
The tissue homogenate can be used immediately or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
II. Legumain Activity Assay Protocol
This protocol outlines the steps for measuring legumain activity in the prepared tissue homogenates.
Materials:
-
Prepared tissue homogenate
-
This compound substrate (10 mM stock in DMSO)
-
Assay Buffer: 39.5 mM citric acid, 121 mM Na2HPO4, 1 mM Na2EDTA, pH 5.8, 1 mM DTT, 0.1% CHAPS[9]
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare the Assay Reaction Mixture: In a microcentrifuge tube, prepare a master mix of the Assay Buffer.
-
Dilute the tissue homogenate to the desired concentration (e.g., 10-50 µg of total protein per well) with the Assay Buffer.[9]
-
Pipette 20 µL of the diluted tissue homogenate into each well of a 96-well black microplate.[9] Include a blank control well containing only the Assay Buffer.
-
Prepare the Substrate Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to a final concentration of 2X the desired final assay concentration (e.g., for a 10 µM final concentration, prepare a 20 µM solution).
-
Initiate the reaction by adding 100 µL of the Assay Buffer and then 50 µL of the substrate solution to each well, bringing the total volume to 170 µL.[9] The final substrate concentration in the example would be approximately 10 µM.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[5][9] For kinetic assays, measurements can be taken every 1-5 minutes.
-
Measure the fluorescence intensity using a fluorometric plate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[4][5]
-
Data Analysis: Subtract the fluorescence of the blank from the fluorescence of the samples. The legumain activity can be expressed as relative fluorescence units (RFU) per microgram of protein per unit of time. For quantitative analysis, a standard curve can be generated using free AMC.
Mandatory Visualization
Legumain Signaling and Activation Pathway
Caption: Legumain activation and its role in cellular and pathophysiological processes.
Experimental Workflow for Legumain Activity Assay
Caption: Step-by-step workflow for the this compound assay in tissue homogenates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Recombinant Human Legumain/Asparaginyl Endopeptidase, CF (2199-CY): Novus Biologicals [novusbio.com]
- 5. Protease activity of legumain is inhibited by an increase of cystatin E/M in the DJ-1-knockout mouse spleen, cerebrum and heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. shop.bachem.com [shop.bachem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Cysteine Protease Legumain Is Upregulated by Vitamin D and Is a Regulator of Vitamin D Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rbm.iqvia.com [rbm.iqvia.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening with Z-Ala-Ala-Asn-AMC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the fluorogenic substrate Z-Ala-Ala-Asn-AMC in high-throughput screening (HTS) assays, primarily targeting the cysteine protease legumain. Legumain is a key enzyme implicated in various physiological and pathological processes, including cancer progression and immune response, making it an attractive target for drug discovery.
Introduction to Legumain and this compound
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that specifically cleaves peptide bonds C-terminal to asparagine residues.[1][2] Its activity is highly dependent on an acidic pH environment.[3] The fluorogenic substrate this compound is a sensitive and specific tool for measuring legumain activity.[4] Cleavage of the substrate by legumain releases the fluorescent 7-amino-4-methylcoumarin (AMC) group, which can be detected spectrophotometrically. This principle forms the basis of a robust HTS assay for identifying and characterizing legumain inhibitors.
Key Applications
-
High-Throughput Screening (HTS): Screening large compound libraries to identify potential legumain inhibitors.
-
Enzyme Kinetics: Determining kinetic parameters such as Km and kcat for legumain and its variants.
-
Inhibitor Characterization: Determining the potency (e.g., IC50) and mechanism of action of inhibitory compounds.
-
Drug Discovery: Facilitating the development of novel therapeutics targeting legumain-associated diseases.
Quantitative Data Summary
The following tables summarize key quantitative data for legumain assays using this compound, compiled from various studies.
Table 1: Kinetic Parameters of Legumain with this compound
| Enzyme Source | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | pH | Reference |
| Human Legumain | 80 | - | - | - | [5] |
| S. mansoni Legumain | 90 | - | - | - | [5] |
| Recombinant Human Legumain | 25.7 | - | - | 5.8 | [6] |
| Super-activated Legumain | 2400 | 2 | 7.3 x 102 | 5.5 | [3] |
Table 2: Recommended HTS Assay Conditions
| Parameter | Recommended Value/Range | Reference |
| Enzyme Concentration | 1-2 nM | [7] |
| Substrate Concentration | 50-200 µM | [7][8] |
| Incubation Temperature | 37°C | [7][8] |
| Incubation Time | 5-30 minutes (kinetic) | [2] |
| Excitation Wavelength | 380 nm | [7][8] |
| Emission Wavelength | 460 nm | [7][8] |
Signaling Pathway and Experimental Workflow
Legumain's Role in Cancer Progression
Legumain is overexpressed in various solid tumors and is implicated in tumor growth, invasion, and metastasis.[9] One of the key mechanisms involves the activation of other proteases, such as matrix metalloproteinase-2 (MMP-2). The acidic tumor microenvironment promotes the activation of prolegumain to its active form. Active legumain can then cleave and activate pro-MMP-2, which in turn degrades the extracellular matrix, facilitating cancer cell invasion.[9]
Caption: Legumain activation and its role in MMP-2 mediated tumor invasion.
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify legumain inhibitors.
Caption: A typical workflow for a legumain HTS campaign.
Experimental Protocols
Protocol 1: High-Throughput Screening for Legumain Inhibitors
This protocol is designed for a 384-well plate format and is suitable for automated HTS systems.
Materials:
-
Recombinant Human Legumain (e.g., R&D Systems, Cat# 2199-CY)[1]
-
This compound (e.g., Bachem, Cat# I-1865)[1]
-
Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0[1]
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5[1]
-
Dithiothreitol (DTT)
-
Dimethyl Sulfoxide (DMSO)
-
384-well black, flat-bottom plates
-
Compound library
-
Fluorescent plate reader
Procedure:
-
Enzyme Activation:
-
Dilute recombinant human pro-legumain to 100 µg/mL in Activation Buffer.
-
Incubate for 2 hours at 37°C to allow for auto-activation.[1]
-
-
Reagent Preparation:
-
Prepare Assay Buffer and supplement with 2 mM DTT just before use.[8]
-
Dilute the activated legumain to a final concentration of 2 ng/µL in Assay Buffer. This will result in a final assay concentration of 1 ng/µL (or approximately 2 nM).
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the substrate stock solution to 200 µM in Assay Buffer. This will result in a final assay concentration of 100 µM.[1]
-
-
Assay Plate Preparation:
-
Dispense 0.5 µL of test compounds (typically at 10 mM in DMSO) into the wells of a 384-well plate.
-
For controls, dispense 0.5 µL of DMSO (for 100% activity) and 0.5 µL of a known legumain inhibitor (for 0% activity).
-
-
Enzyme Addition:
-
Add 25 µL of the diluted activated legumain solution to all wells.
-
Mix the plate gently and incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation and Measurement:
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each well. This is typically the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each compound:
-
% Inhibition = 100 * (1 - (Vmax_compound - Vmax_no_enzyme) / (Vmax_DMSO - Vmax_no_enzyme))
-
-
Determine the Z' factor to assess assay quality:
-
Z' = 1 - (3 * (SDDMSO + SDinhibitor)) / |MeanDMSO - Meaninhibitor|
-
A Z' factor between 0.5 and 1.0 indicates an excellent assay.
-
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the DMSO controls).
-
Perform dose-response experiments for hit compounds to determine their IC50 values.
Protocol 2: Determination of IC50 Values
Procedure:
-
Prepare serial dilutions of the hit compounds in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold dilutions.
-
Follow the HTS protocol as described above, dispensing 0.5 µL of each compound concentration into the assay plate.
-
Calculate the percent inhibition for each concentration.
-
Plot percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Concluding Remarks
The use of this compound provides a robust and sensitive method for the high-throughput screening of legumain inhibitors. The protocols and data presented here offer a solid foundation for researchers to establish and validate their own legumain HTS campaigns, ultimately contributing to the discovery of novel therapeutic agents. Careful optimization of assay conditions and rigorous data analysis are crucial for the success of any screening effort.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Protease activity of legumain is inhibited by an increase of cystatin E/M in the DJ-1-knockout mouse spleen, cerebrum and heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Legumain Activity Using Z-Ala-Ala-Asn-AMC and Advanced Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Legumain, an asparaginyl endopeptidase, is a lysosomal cysteine protease that is significantly upregulated in various pathologies, including a number of solid tumors.[1][2][3] Its heightened expression and activity in the tumor microenvironment are associated with increased invasion and metastasis, making it a compelling biomarker and a potential target for therapeutic intervention.[2][4][5] The ability to image legumain activity in vivo provides a powerful tool for cancer diagnosis, monitoring disease progression, and evaluating the efficacy of novel therapeutics.[1][6]
This document provides detailed application notes and protocols for the imaging of legumain activity, with a primary focus on the fluorogenic substrate Z-Ala-Ala-Asn-AMC and a comparative overview of more advanced, specifically designed in vivo imaging probes.
This compound: A Fluorogenic Substrate for Legumain
This compound (also known as Cbthis compound) is a well-established fluorogenic substrate used to measure legumain activity in biochemical assays.[7][8][9][10][11][12][13][14][15] The principle of its action is based on the cleavage of the amide bond C-terminal to the asparagine residue by active legumain. This cleavage releases the fluorescent group 7-amino-4-methylcoumarin (AMC), which can be detected and quantified.
While this compound is a valuable tool for in vitro studies, its direct application for in vivo imaging presents several challenges:
-
Suboptimal Pharmacokinetics: Small peptide substrates are often rapidly cleared from circulation.
-
Limited Tumor Penetration: Efficient delivery to the tumor microenvironment can be a significant hurdle.
-
Potential for Off-Target Cleavage: While relatively specific, other proteases could potentially cleave the substrate, leading to a decreased signal-to-noise ratio.
-
Signal Attenuation in Deep Tissues: The fluorescence emission of AMC is in the blue range, which has limited tissue penetration for deep-tissue imaging.
Due to these limitations, the field has progressed towards the development of more sophisticated probes specifically designed for robust in vivo imaging of legumain activity.
Advanced Probes for In Vivo Legumain Imaging
To overcome the challenges associated with simple fluorogenic substrates, researchers have developed activity-based probes (ABPs) and quenched activity-based probes (qABPs) that offer enhanced sensitivity, selectivity, and in vivo performance.
Activity-Based Probes (ABPs): These probes, such as the near-infrared fluorophore (NIRF)-labeled LP-1, are designed to covalently bind to the active site of legumain.[1][16] This irreversible binding leads to an accumulation of the probe at sites of high legumain activity, providing a strong and persistent signal.
Quenched Activity-Based Probes (qABPs): Probes like LE28 represent a further refinement.[4][5][17] In their native state, the fluorescence of these probes is quenched. Upon specific cleavage by legumain, the quenching is relieved, leading to a significant increase in fluorescence. This "turn-on" mechanism dramatically improves the signal-to-noise ratio.
Data Presentation
The following tables summarize key quantitative data related to legumain imaging probes.
Table 1: Properties of Legumain Substrates and Probes
| Compound | Type | Reporter Group | Key Features | Reference |
| This compound | Fluorogenic Substrate | AMC | Standard for in vitro legumain activity assays. | [7][8][9] |
| LP-1 | Activity-Based Probe | Cy5 | NIRF label for in vivo imaging; covalent binding to active legumain. | [1][16] |
| LE28 | Quenched Activity-Based Probe | Undisclosed NIRF | Becomes fluorescent only upon binding to active legumain; high selectivity. | [4][5][17] |
| CyTE777-Leg(L)-CyTE807 | NIR Fluorescence Probe | CyTE777/CyTE807 | Self-quenching relieved upon cleavage by legumain. | [6] |
Table 2: In Vivo Imaging Performance of Advanced Legumain Probes
| Probe | Tumor Model | Imaging Enhancement | Time Post-Injection | Reference |
| LP-1 | C2C12/Hras1 Xenograft | Rapid accumulation in tumor tissue. | 5 hours | [1][16] |
| CyTE777-Leg(L)-CyTE807 | CT-26 (legumain(+)) | 15.2-fold higher than control probe. | 24 hours | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the in vivo imaging of legumain activity, primarily based on the use of advanced probes. These protocols can be adapted for other imaging agents with appropriate optimization.
Protocol 1: In Vivo Fluorescence Imaging in a Xenograft Mouse Model
Objective: To non-invasively image legumain activity in tumors.
Materials:
-
Bioluminescent or fluorescently tagged tumor cells (e.g., C2C12/Hras1, 4T1)
-
Immunocompromised mice (e.g., BALB/c nude)
-
Legumain imaging probe (e.g., LP-1, LE28)
-
In vivo imaging system (e.g., IVIS 200)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Cell Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest and resuspend cells in a suitable medium (e.g., PBS).
-
Subcutaneously inject the tumor cells into the flank of the mice.
-
Allow tumors to grow to a suitable size (e.g., 5-10 mm in diameter).
-
-
Probe Administration:
-
Prepare the imaging probe solution in a sterile vehicle (e.g., PBS, DMSO).
-
Inject the probe intravenously (IV) via the tail vein. The exact dose will depend on the probe's properties and should be optimized.
-
-
In Vivo Imaging:
-
Anesthetize the mice using isoflurane.
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
Acquire fluorescent images at various time points post-injection (e.g., 1, 2, 4, 8, 24 hours) to determine the optimal imaging window.[1][16]
-
Use appropriate excitation and emission filters for the specific fluorophore.
-
-
Data Analysis:
-
Use the imaging system's software to quantify the fluorescent signal in the tumor region of interest (ROI).
-
Normalize the signal to a background region.
-
Compare the signal from the active probe to that of the control probe to confirm specificity.
-
Protocol 2: Ex Vivo Organ Imaging and Biochemical Analysis
Objective: To confirm the biodistribution of the probe and validate the in vivo imaging results.
Materials:
-
Mice from Protocol 1
-
Surgical tools for dissection
-
Fluorescence imaging system for organs (e.g., FMT 2500)
-
Lysis buffer
-
SDS-PAGE equipment
-
Fluorescent gel scanner (e.g., Typhoon 9400)
Procedure:
-
Organ Harvesting:
-
At the final imaging time point, euthanize the mice.
-
Dissect and collect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
-
Ex Vivo Imaging:
-
Protein Extraction:
-
Homogenize a portion of the tumor and each organ in lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
SDS-PAGE Analysis:
Visualizations
Signaling and Activation Pathway of Legumain
Caption: Legumain activation pathway from inactive zymogen to its role in tumor progression.
Experimental Workflow for In Vivo Legumain Imaging
Caption: Workflow for in vivo imaging of legumain activity in a tumor-bearing mouse model.
References
- 1. Development of near-infrared fluorophore (NIRF)-labeled activity-based probes for in vivo imaging of legumain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear Legumain Activity in Colorectal Cancer | PLOS One [journals.plos.org]
- 3. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional imaging of legumain in cancer using a new quenched activity-based probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. Peptide-based MRI contrast agent and near-infrared fluorescent probe for intratumoral legumain detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound › PeptaNova [peptanova.de]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 12. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound peptide [novoprolabs.com]
- 14. shop.bachem.com [shop.bachem.com]
- 15. This compound - MedChem Express [bioscience.co.uk]
- 16. med.stanford.edu [med.stanford.edu]
- 17. Functional Imaging of Legumain in Cancer Using a New Quenched Activity-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Z-Ala-Ala-Asn-AMC for Protease Activity Assessment in Proteomics
Introduction
In the field of proteomics, the enzymatic digestion of proteins into smaller peptides is a critical step for their subsequent analysis by mass spectrometry. While trypsin has traditionally been the enzyme of choice, there is a growing interest in alternative proteases with different cleavage specificities to increase proteome coverage. Legumain, also known as asparaginyl endopeptidase (AEP), is a cysteine protease that specifically cleaves peptide bonds C-terminal to asparagine (Asn) and, to a lesser extent, aspartic acid (Asp) residues. This unique specificity makes it a valuable tool in proteomics.
The fluorogenic peptide substrate, Z-Ala-Ala-Asn-AMC (Cbz-Ala-Ala-Asn-7-amino-4-methylcoumarin), is an essential tool for researchers working with legumain. It is not used for the digestion of entire proteomes but is a highly specific substrate for determining the enzymatic activity and specificity of legumain. Accurate characterization of legumain's activity is crucial for optimizing protein digestion protocols and for the development of specific inhibitors.
These application notes provide detailed protocols for the use of this compound to measure legumain activity and for the subsequent application of legumain in protein digestion for proteomics studies.
Section 1: Characterization of Legumain Activity using this compound
Principle of the Assay
The this compound substrate consists of a tripeptide sequence recognized by legumain, linked to a fluorescent aminomethylcoumarin (AMC) group. In its intact form, the substrate is non-fluorescent. Upon cleavage of the amide bond between asparagine and AMC by active legumain, the free AMC is released, which results in a measurable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the enzymatic activity of legumain.
Caption: Principle of the fluorogenic legumain activity assay.
Experimental Protocol: Legumain Activity Assay
This protocol describes the measurement of legumain activity in a 96-well plate format using a fluorescence plate reader.
Materials:
-
This compound substrate (e.g., from Bachem or MedChemExpress)
-
Recombinant active human legumain
-
Legumain Assay Buffer: 50 mM Citric Acid, 100 mM NaCl, 2 mM DTT, pH 5.5
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Preparation of Reagents:
-
Prepare the Legumain Assay Buffer and adjust the pH to 5.5.
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C in aliquots.
-
Dilute the this compound stock solution in Legumain Assay Buffer to a working concentration of 100 µM (for a final assay concentration of 50 µM).
-
Dilute the active legumain to a suitable concentration in Legumain Assay Buffer (e.g., 4 nM for a final concentration of 2 nM). The optimal concentration should be determined empirically.
-
-
Assay Protocol:
-
Add 50 µL of the 100 µM this compound working solution to each well of the 96-well plate.
-
Include wells with substrate but no enzyme as a negative control (blank).
-
To initiate the reaction, add 50 µL of the diluted legumain solution to each well.
-
Immediately place the plate in the fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 1-2 minutes for at least 15-30 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from the fluorescence of the sample wells.
-
Plot the fluorescence intensity versus time. The initial linear portion of the curve represents the reaction rate.
-
The slope of this linear portion (ΔFU/Δt) is proportional to the legumain activity.
-
Quantitative Data
The following table summarizes key quantitative parameters for this compound and legumain.
| Parameter | Value | Reference |
| Km for human legumain | 25.7 µM | [1] |
| Km for S. mansoni legumain | 90 µM | [2] |
| Optimal pH for cleavage after Asn | ~6.0 | [3][4] |
| Excitation Wavelength | 355-380 nm | [1][3] |
| Emission Wavelength | 460 nm | [1][3] |
Section 2: Application of Legumain for Protein Digestion in Proteomics
The highly specific cleavage of legumain after asparagine and aspartic acid residues makes it an excellent alternative or complementary enzyme to trypsin for bottom-up proteomics. This allows for the generation of a different set of peptides, thereby increasing the overall protein sequence coverage.
Caption: General workflow for in-solution protein digestion with legumain.
Experimental Protocol: In-Solution Protein Digestion with Legumain
This protocol is for the digestion of a complex protein mixture (e.g., cell lysate) for mass spectrometry analysis.
Materials:
-
Protein sample (e.g., 100 µg of cell lysate)
-
Reduction Buffer: 5 mM DTT in a suitable buffer (e.g., 50 mM ammonium bicarbonate)
-
Alkylation Solution: 15 mM Iodoacetamide (IAA) in a suitable buffer
-
Legumain Digestion Buffer: 0.1 M MES, 0.1 M NaCl, 2 mM DTT, pH 6.0
-
Active human legumain
-
Quenching Solution: 1% Trifluoroacetic acid (TFA) or Formic Acid
Procedure:
-
Protein Preparation, Reduction, and Alkylation:
-
Resuspend the protein sample in a denaturing buffer if necessary (e.g., 8M urea).
-
Add DTT to a final concentration of 5 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.[5]
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 15 mM and incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.[5]
-
Quench the alkylation reaction by adding DTT to a final concentration of 15 mM and incubating for 15 minutes.[5]
-
If using urea, dilute the sample with Legumain Digestion Buffer to reduce the urea concentration to below 1 M.
-
-
Legumain Digestion:
-
Sample Cleanup:
-
Stop the digestion by acidifying the sample to a pH < 3 with TFA or formic acid.
-
Desalt and concentrate the resulting peptides using a C18 StageTip or a similar solid-phase extraction method.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the peptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Legumain Cleavage Specificity
Legumain's cleavage specificity is highly dependent on pH. At a slightly acidic pH of 6.0, it shows a strong preference for cleaving after asparagine residues. As the pH becomes more acidic (e.g., 4.0-5.0), its specificity shifts to include cleavage after aspartic acid residues as well.[4]
| pH | P1 Residue Preference | Reference |
| 6.0 | Primarily Asparagine (Asn) | [3][4] |
| 5.0 | Increased cleavage after Aspartic Acid (Asp) | [4] |
| 4.0 | Significant cleavage after both Asn and Asp | [4] |
Conclusion
This compound is a critical reagent for the functional characterization of legumain, a protease with significant potential in proteomics. By accurately measuring legumain's activity, researchers can optimize in-solution digestion protocols to achieve greater proteome coverage. The use of legumain as a complementary enzyme to trypsin provides a powerful strategy for in-depth proteomic analysis, enabling the identification of novel peptides and a more comprehensive understanding of the proteome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ion Mobility–Based Enrichment-Free N-Terminomics Analysis Reveals Novel Legumain Substrates in Murine Spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ExteNDing Proteome Coverage with Legumain as a Highly Specific Digestion Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. researchgate.net [researchgate.net]
Detecting Legumain in the Tumor Microenvironment with Z-Ala-Ala-Asn-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Legumain, an asparaginyl endopeptidase, is a cysteine protease that is overexpressed in the tumor microenvironment (TME) of various solid tumors, including breast, colorectal, and ovarian cancers.[1][2] Its heightened activity within the TME is associated with tumor progression, invasion, and metastasis, making it a compelling target for cancer diagnostics and therapeutics.[1][2] The fluorogenic substrate Z-Ala-Ala-Asn-AMC (Z-AAN-AMC) is a highly specific and sensitive tool for the detection and quantification of legumain activity. This document provides detailed application notes and protocols for the use of Z-AAN-AMC in studying legumain activity within the TME.
Z-AAN-AMC is a synthetic peptide substrate that is specifically cleaved by legumain at the asparagine residue.[3][4] Upon cleavage, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, emitting a fluorescent signal that can be quantified to determine legumain activity.
Quantitative Data Summary
The following table summarizes key quantitative data related to the use of this compound for legumain activity assays.
| Parameter | Value | Cell/Tissue Type | Reference |
| Km for this compound | 25.7 µM | Recombinant human legumain | [3] |
| Optimal pH for P1-Asn substrate cleavage | 5.8 | Recombinant human legumain | [3] |
| Excitation Wavelength | 355 nm | N/A | [3] |
| Emission Wavelength | 460 nm | N/A | [3] |
| Legumain Activity (Relative to Total Protein) | High | Lysosomal fraction of HCT116 and SW620 colorectal cancer cells | [5] |
| Legumain Activity (Relative to Total Protein) | Low | Nuclear fraction of HCT116 and SW620 colorectal cancer cells | [5] |
Signaling Pathway and Experimental Workflow
Legumain's Role in the Tumor Microenvironment
Legumain activity in the TME contributes to several processes that promote cancer progression. The following diagram illustrates a simplified signaling pathway involving legumain.
Caption: Legumain Signaling Pathway in the TME.
Experimental Workflow for Legumain Activity Assay
This diagram outlines the general workflow for measuring legumain activity in tumor tissue samples using this compound.
Caption: Experimental Workflow for Legumain Assay.
Experimental Protocols
Protocol 1: Preparation of Tumor Tissue Lysates
This protocol describes the preparation of cell lysates from fresh or frozen tumor tissue for the subsequent measurement of legumain activity.
Materials:
-
Fresh or frozen tumor tissue
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 100 mM sodium citrate, 1 mM disodium EDTA, 1% n-octyl-β-D-glucopyranoside, pH 5.8[5]
-
Dounce homogenizer or mechanical tissue disruptor
-
Microcentrifuge
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Excise fresh tumor tissue and place it immediately in ice-cold PBS. For frozen tissue, thaw rapidly at 37°C and then place in ice-cold PBS.
-
Mince the tissue into small pieces using a sterile scalpel.
-
Wash the minced tissue twice with ice-cold PBS to remove blood and debris.
-
Resuspend the tissue in an appropriate volume of ice-cold Lysis Buffer (e.g., 1 mL per 100 mg of tissue).
-
Homogenize the tissue on ice using a Dounce homogenizer (20-30 strokes) or a mechanical tissue disruptor until a uniform suspension is achieved.
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Carefully collect the supernatant (lysate) and transfer it to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay kit according to the manufacturer's instructions.
-
The lysate can be used immediately for the legumain activity assay or stored at -80°C for future use.
Protocol 2: Legumain Activity Assay in Tumor Lysates
This protocol details the measurement of legumain activity in prepared tumor tissue lysates using the fluorogenic substrate this compound.
Materials:
-
Tumor tissue lysate (prepared as in Protocol 1)
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5[6]
-
This compound substrate (stock solution in DMSO, e.g., 10 mM)
-
Black 96-well microplate
-
Fluorometric plate reader with excitation at 355 nm and emission at 460 nm
Procedure:
-
Thaw the tumor lysate on ice if frozen.
-
Dilute the tumor lysate to the desired protein concentration (e.g., 10-50 µg of total protein per well) with Assay Buffer.
-
Prepare a substrate working solution by diluting the this compound stock solution in Assay Buffer to a final concentration of 10-50 µM.[7][8] Protect the solution from light.
-
Pipette 50 µL of the diluted tumor lysate into the wells of a black 96-well microplate. Include a blank control well containing 50 µL of Assay Buffer without lysate.
-
To initiate the reaction, add 50 µL of the substrate working solution to each well.
-
Incubate the plate at 37°C for 15-60 minutes, protected from light. The optimal incubation time may need to be determined empirically based on the legumain activity in the samples.
-
Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm using a fluorometric plate reader.[3]
-
Data Analysis:
-
Subtract the fluorescence reading of the blank control from the readings of the sample wells.
-
Legumain activity is proportional to the rate of increase in fluorescence. The activity can be expressed as relative fluorescence units (RFU) per minute per microgram of protein.
-
Protocol 3: In Situ Legumain Activity in Tumor Cryosections
This protocol allows for the visualization of legumain activity directly within the tumor microenvironment using cryosections.
Materials:
-
Fresh frozen tumor tissue embedded in OCT compound
-
Cryostat
-
Microscope slides
-
Assay Solution: Assay Buffer (pH 5.8) containing 10 µM this compound[5]
-
Control Solution: Assay Buffer without substrate
-
Inhibitor Control (optional): Assay Solution containing a legumain inhibitor (e.g., 0.1 µM recombinant human cystatin E/M)[5]
-
Fluorescence microscope
Procedure:
-
Cut 5-10 µm thick cryosections of the tumor tissue using a cryostat and mount them on microscope slides.
-
Allow the sections to air dry for 10-15 minutes at room temperature.
-
Add 50-100 µL of the Assay Solution to the tissue section. For control slides, use the Control Solution or Inhibitor Control solution.
-
Incubate the slides in a humidified chamber at 37°C for 15-30 minutes, protected from light.[5]
-
Gently wash the sections with PBS to remove excess substrate.
-
Mount a coverslip using an aqueous mounting medium.
-
Visualize the fluorescence signal using a fluorescence microscope with appropriate filters for AMC (e.g., DAPI filter set). Areas with high legumain activity will exhibit bright blue fluorescence.
Troubleshooting
-
Low or no signal:
-
Ensure the pH of the assay buffer is optimal (around 5.8).
-
Increase the incubation time or the amount of protein lysate.
-
Check the integrity of the this compound substrate; it can be sensitive to light and multiple freeze-thaw cycles.
-
-
High background fluorescence:
-
Use a plate reader with appropriate cutoff filters.
-
Ensure complete removal of blood from the tissue sample during preparation.
-
Run a no-substrate control to determine the background fluorescence of the lysate itself.
-
-
Inconsistent results:
-
Ensure accurate protein quantification and consistent sample handling.
-
Use fresh lysis and assay buffers.
-
Conclusion
The fluorogenic substrate this compound provides a robust and specific method for the detection and quantification of legumain activity in the tumor microenvironment. The protocols outlined in this document offer a foundation for researchers to investigate the role of legumain in cancer progression and to evaluate the efficacy of legumain-targeting therapies. Careful optimization of experimental conditions is recommended for each specific tumor type and experimental setup.
References
- 1. Functional Imaging of Legumain in Cancer Using a New Quenched Activity-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nuclear Legumain Activity in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Legumain Induces Oral Cancer Pain by Biased Agonism of Protease-Activated Receptor-2 | Journal of Neuroscience [jneurosci.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
high background fluorescence in Z-Ala-ala-asn-amc assay
Welcome to the technical support center for the Z-Ala-Ala-Asn-AMC assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay used for?
The this compound assay is a fluorometric method used to measure the activity of the cysteine protease legumain (also known as asparaginyl endopeptidase). Legumain is involved in various physiological and pathological processes, including antigen presentation and cancer progression.
Q2: What is the principle of the assay?
The substrate, this compound, is a non-fluorescent peptide conjugated to 7-amino-4-methylcoumarin (AMC). In the presence of active legumain, the enzyme cleaves the amide bond between asparagine (Asn) and AMC. This releases the free AMC fluorophore, which produces a fluorescent signal that is proportional to the enzyme's activity.
Q3: What are the optimal excitation and emission wavelengths for detecting the released AMC?
The released 7-amino-4-methylcoumarin (AMC) has an excitation maximum around 341-355 nm and an emission maximum around 440-460 nm.[1][2][3][4] It is important to use the correct filter set or monochromator settings on your fluorescence plate reader to ensure optimal signal detection.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can mask the true enzyme-dependent signal, leading to a poor signal-to-noise ratio and inaccurate results. The following sections provide a systematic approach to identifying and mitigating the sources of high background.
Initial Assessment: Interpreting Your Control Wells
Properly designed control experiments are essential for diagnosing the cause of high background fluorescence. Below is a guide to interpreting the results from key control wells.
| Control Well | Components | Purpose | Interpretation of High Fluorescence |
| No-Enzyme Control | Assay Buffer + Substrate | To measure the rate of non-enzymatic substrate hydrolysis and substrate auto-fluorescence. | Indicates substrate instability, contamination of the substrate or buffer with a protease, or inherent fluorescence of the substrate preparation. |
| No-Substrate Control | Assay Buffer + Enzyme | To measure the intrinsic fluorescence of the enzyme preparation and any autofluorescence from the buffer. | Suggests that the enzyme solution or the assay buffer itself is contributing to the high background. This could be due to buffer autofluorescence or fluorescent contaminants in the enzyme stock. |
| Buffer-Only Control | Assay Buffer | To determine the autofluorescence of the assay buffer and the microplate. | High fluorescence points to issues with the buffer components or the type of microplate being used. |
Quantitative Interpretation:
While "high" is relative to the instrument and gain settings, a general guideline is that the fluorescence in your no-enzyme control should be less than 10% of the fluorescence of your positive control (enzyme + substrate) at the end of the assay incubation period. A standard curve with free AMC can be used to convert relative fluorescence units (RFU) to a concentration, providing a more absolute measure of background.[5]
Systematic Troubleshooting Workflow
If you are experiencing high background fluorescence, follow this workflow to systematically identify and address the root cause.
Caption: Troubleshooting workflow for high background fluorescence.
In-Depth Troubleshooting and Solutions
1. Substrate Instability and Purity
-
Problem: The this compound substrate can undergo non-enzymatic hydrolysis, leading to the release of free AMC and high background fluorescence.[6] This is more likely to occur at non-optimal pH and higher temperatures. Additionally, impurities from synthesis can contribute to the background.
-
Solutions:
-
Substrate Handling: Purchase high-purity substrate and store it desiccated at -20°C or below, protected from light. Prepare fresh stock solutions in a suitable solvent like DMSO and aliquot to avoid repeated freeze-thaw cycles.[7]
-
Optimize pH: While legumain is active at acidic pH, the stability of the peptide substrate can be pH-dependent.[8][9] The fluorescence of free AMC is stable between pH 3 and 11.[10] If non-enzymatic hydrolysis is suspected, perform the assay at the highest pH that maintains good enzyme activity.
-
Control for Non-Enzymatic Hydrolysis: Run a no-enzyme control for the duration of your assay. If you observe a time-dependent increase in fluorescence, this indicates non-enzymatic hydrolysis.
-
2. Autofluorescence of Assay Components
-
Problem: Components of your assay buffer, the enzyme preparation, or the test compounds themselves can be intrinsically fluorescent at the excitation and emission wavelengths of AMC.
-
Solutions:
-
Buffer Selection: Some biological buffers can exhibit autofluorescence.[1] If the buffer-only control shows high fluorescence, prepare fresh buffer with high-purity water and reagents. If the problem persists, consider switching to a different buffer system.
-
Screen for Compound Autofluorescence: When screening for inhibitors, pre-read the plate after adding the compounds but before adding the substrate. This will identify any compounds that are fluorescent at the assay wavelengths.
-
Use Appropriate Microplates: Always use black, opaque-walled microplates with clear bottoms for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.
-
3. Assay Conditions and Instrumentation
-
Problem: Sub-optimal assay conditions or incorrect instrument settings can lead to high background readings.
-
Solutions:
-
Optimize Substrate Concentration: Use the lowest concentration of this compound that gives a robust signal. A typical starting point is at or below the Km value for legumain, which has been reported to be in the range of 80-90 µM.[7]
-
Optimize Enzyme Concentration: Use a concentration of legumain that results in a linear reaction rate for the desired assay duration.
-
Instrument Settings: Ensure your plate reader's excitation and emission wavelengths are correctly set for AMC. Optimize the gain setting to maximize the signal window without saturating the detector with background fluorescence.
-
Experimental Protocols
Protocol for Assessing Non-Enzymatic Substrate Hydrolysis
This protocol helps to quantify the rate of substrate degradation in the absence of enzyme.
-
Prepare a series of wells in a 96-well black, clear-bottom plate.
-
Add your complete assay buffer to each well.
-
Add the this compound substrate to each well at the final concentration used in your assay.
-
Incubate the plate at the same temperature as your enzymatic assay.
-
Measure the fluorescence at regular intervals (e.g., every 5-10 minutes) for the entire duration of your planned enzyme assay using an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
Plot the fluorescence intensity (RFU) against time. A positive slope indicates non-enzymatic hydrolysis.
Signaling Pathway of the Assay
The this compound assay relies on a simple, direct enzymatic reaction.
Caption: Enzymatic cleavage of this compound by legumain.
References
- 1. nanotempertech.com [nanotempertech.com]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. amt.copernicus.org [amt.copernicus.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent Z-Ala-ala-asn-amc precipitation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of Z-Ala-Ala-Asn-AMC in solution during their experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound upon dilution from a stock solution into an aqueous buffer is a common issue. This guide provides a step-by-step approach to identify the cause and resolve the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Troubleshooting Steps
-
Stock Solution Preparation:
-
Issue: The peptide precipitates immediately upon addition to the solvent or the stock solution is cloudy.
-
Recommendation: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1] Prepare a concentrated stock solution in fresh, anhydrous DMSO. DMSO is hygroscopic and absorbed water can reduce the solubility of the peptide. If precipitation persists, gentle warming (e.g., 37°C) or sonication can aid dissolution.[1]
-
-
Dilution into Aqueous Buffers:
-
Issue: The peptide precipitates when the DMSO stock solution is diluted into an aqueous buffer (e.g., PBS, Tris).
-
Recommendations:
-
Lower Salt Concentration: High salt concentrations in the buffer can sometimes lead to "salting out" of peptides. Try reducing the salt concentration of your buffer.
-
Incorporate Co-solvents: For challenging applications, especially in vivo studies, the addition of co-solvents can maintain solubility. A published formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Order of Addition: When preparing your final solution, add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations of the peptide.
-
-
Final Concentration:
-
Issue: Precipitation occurs even after optimizing the buffer.
-
Recommendation: The final concentration of this compound may be exceeding its solubility limit in the aqueous buffer. Try working with a lower final concentration of the peptide in your assay.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO).[1]
Q2: My this compound precipitated out of solution. Can I redissolve it?
A2: It may be possible to redissolve the precipitated peptide by adding a small amount of DMSO, followed by gentle warming or sonication. However, it is best to prepare fresh solutions to ensure accurate concentration and activity.
Q3: How should I store my this compound stock solution?
A3: Store the lyophilized peptide at -20°C. Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2] Solutions are generally considered unstable and should be prepared fresh when possible.[3]
Q4: Does the presence of Trifluoroacetic Acid (TFA) from peptide synthesis affect solubility?
A4: Yes, residual TFA from the purification process can be present as a salt with the peptide.[4] While TFA can aid in the initial dissolution of some peptides, its presence can also influence experimental results. If you suspect TFA is causing issues, you may need to perform a salt exchange.
Quantitative Data
| Parameter | Value | Solvent/Conditions | Source |
| Solubility in DMSO | 50 mg/mL (88.41 mM) | Anhydrous DMSO; may require sonication. | [1] |
| In Vivo Formulation | ≥ 2.5 mg/mL (4.42 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Based on the molecular weight of this compound (565.58 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of peptide, this would be approximately 176.8 µL.
-
Add the calculated volume of fresh, anhydrous DMSO to the vial.
-
Vortex the solution until the peptide is completely dissolved. If necessary, use a sonicating water bath for a few minutes or gently warm the solution to 37°C.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Dilution of DMSO Stock into an Aqueous Buffer
-
Prepare your desired aqueous buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4).
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the DMSO stock solution required. It is advisable to keep the final concentration of DMSO in your assay as low as possible (typically <1%).
-
While gently vortexing the aqueous buffer, slowly add the calculated volume of the this compound DMSO stock solution.
-
Continue to vortex for a few seconds to ensure thorough mixing.
-
Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, refer to the troubleshooting guide.
References
potential quenchers and inhibitors in Z-Ala-ala-asn-amc assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Z-Ala-Ala-Asn-AMC fluorogenic assay to measure the activity of legumain (Asparaginyl Endopeptidase, AEP).
I. Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a fluorescence-based method to measure the proteolytic activity of legumain. The substrate, this compound, consists of a tripeptide sequence (Ala-Ala-Asn) recognized by legumain, which is C-terminally coupled to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. Upon cleavage of the amide bond between asparagine (Asn) and AMC by active legumain, the free AMC is released, resulting in a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity of legumain.
Q2: What are the optimal excitation and emission wavelengths for detecting free AMC?
A2: Free 7-amino-4-methylcoumarin (AMC) has an optimal excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm. It is recommended to confirm the optimal settings for your specific plate reader or fluorometer.
Q3: What is the primary enzyme target for the this compound substrate?
A3: The primary enzyme target for this compound is legumain (EC 3.4.22.34), also known as asparaginyl endopeptidase (AEP). Legumain is a cysteine protease with a high specificity for cleaving peptide bonds C-terminal to asparagine residues.
Q4: Can other proteases cleave this compound?
A4: While this compound is highly specific for legumain, it is crucial to consider the possibility of off-target cleavage by other proteases that may be present in complex biological samples. To ensure the measured activity is predominantly from legumain, appropriate controls, such as using a specific legumain inhibitor, should be included in the experimental design.
II. Troubleshooting Guide
This guide addresses common issues encountered during this compound assays.
Problem 1: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Substrate Instability/Degradation: The this compound substrate may have degraded over time, leading to the release of free AMC. | - Prepare fresh substrate stock solutions. - Store the substrate stock solution at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles. - Protect the substrate from light. |
| Contaminated Reagents or Buffers: Buffers or other assay components may be contaminated with fluorescent compounds. | - Use high-purity reagents and water to prepare all buffers and solutions. - Test each component of the assay individually for background fluorescence. |
| Autofluorescence of Test Compounds: When screening for inhibitors, the test compounds themselves may be fluorescent at the excitation/emission wavelengths of AMC. | - Run a parallel assay without the enzyme to measure the intrinsic fluorescence of each test compound. - Subtract the background fluorescence of the compound from the assay readings. |
| Well Plate Autofluorescence: The type of microplate used can contribute to background fluorescence. | - Use black, opaque-walled microplates with clear bottoms, which are designed to minimize background fluorescence and well-to-well crosstalk. |
Problem 2: No or Very Low Signal
| Possible Cause | Recommended Solution |
| Inactive Enzyme: The legumain enzyme may be inactive due to improper storage, handling, or inappropriate buffer conditions. | - Ensure the enzyme is stored at the recommended temperature (typically -80°C) and handled on ice. - Verify the optimal pH and buffer components for legumain activity. Legumain activity is pH-dependent, with optimal activity typically in the acidic range (pH 4.5-6.0). - Include a positive control with a known active legumain to validate the assay setup. |
| Presence of Inhibitors: The sample may contain endogenous or contaminating inhibitors of legumain. | - For complex biological samples, consider a purification step to remove potential inhibitors. - If screening for inhibitors, ensure the inhibitor concentration is not excessively high, completely abolishing the signal. Perform a dose-response curve. |
| Incorrect Instrument Settings: The fluorometer settings may not be optimized for AMC detection. | - Confirm that the excitation and emission wavelengths are set correctly (Ex: ~380 nm, Em: ~460 nm). - Adjust the gain or sensitivity settings of the instrument to an appropriate level. |
| Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal. | - Increase the incubation time and monitor the fluorescence kinetically to determine the optimal reaction time. |
Problem 3: Non-Linear Reaction Rate
| Possible Cause | Recommended Solution |
| Substrate Depletion: During the course of the reaction, the substrate concentration may decrease significantly, leading to a reduction in the reaction rate. | - Use a lower concentration of the enzyme or a shorter reaction time to ensure that less than 10-15% of the substrate is consumed. - Perform a kinetic read to monitor the reaction progress and identify the linear range. |
| Enzyme Instability: The legumain enzyme may lose activity over the course of the assay, particularly at non-optimal pH or temperature. | - Optimize the buffer conditions and temperature to ensure enzyme stability throughout the assay. - Perform the assay within the enzyme's linear activity range. |
| Inner Filter Effect: At high concentrations of fluorescent product (free AMC) or other chromophores in the sample, the excitation or emission light can be absorbed, leading to a non-linear relationship between fluorescence and product concentration. | - Dilute the sample to reduce the concentration of the absorbing species. - Measure the absorbance of the samples at the excitation and emission wavelengths to assess the potential for inner filter effects. |
III. Potential Quenchers and Inhibitors
A. Fluorescence Quenchers
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. In the context of the this compound assay, quenching can be caused by compounds that interfere with the fluorescence of the released AMC, leading to an underestimation of enzyme activity.
-
Dynamic (Collisional) Quenching: Occurs when the quencher molecule collides with the excited fluorophore (AMC), leading to non-radiative de-excitation.
-
Static Quenching: Involves the formation of a non-fluorescent complex between the quencher and the fluorophore in its ground state.
Commonly Encountered Quenchers in Drug Screening Libraries:
Many compounds found in small molecule libraries can exhibit quenching properties. These are often aromatic, heterocyclic compounds, or molecules containing heavy atoms. It is crucial to perform counter-screens to identify and eliminate false positives caused by quenching.
B. Legumain Inhibitors
Inhibitors of legumain will directly reduce the cleavage of the this compound substrate, leading to a decrease in the fluorescent signal.
Table of Known Legumain Inhibitors
| Inhibitor Class | Example Inhibitor | Reported IC₅₀ | Notes |
| Endogenous Protein Inhibitors | Cystatin C | ~nM range | A natural, reversible inhibitor of legumain. |
| Cystatin E/M | ~pM to nM range | One of the most potent endogenous inhibitors of legumain. | |
| Synthetic Small Molecule Inhibitors | Aza-Asn-based inhibitors | 4 nM to µM range[1] | Covalent inhibitors that are highly selective for legumain.[1] |
| Michael Acceptors | µM range | Irreversible inhibitors of legumain. | |
| Halomethylketones | µM range | Covalent inhibitors targeting the active site cysteine. |
IV. Experimental Protocols
A. Standard this compound Assay Protocol
This protocol provides a general guideline for measuring legumain activity. Optimal conditions may vary depending on the enzyme source and experimental goals.
1. Reagent Preparation:
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5.
-
Enzyme Solution: Prepare a stock solution of recombinant legumain in an appropriate buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5). Immediately before the assay, dilute the enzyme to the desired final concentration in the assay buffer.
-
Substrate Solution: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store in aliquots at -20°C. Immediately before the assay, dilute the substrate to the desired final concentration in the assay buffer.
-
Inhibitor Solution (if applicable): Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain the desired final concentrations.
2. Assay Procedure (96-well plate format):
-
Add 50 µL of the appropriate solutions to the wells of a black, clear-bottom 96-well plate:
-
Blank (No Enzyme): 50 µL of Assay Buffer.
-
Positive Control (Enzyme Only): 50 µL of diluted legumain solution.
-
Test Wells (Enzyme + Inhibitor): 50 µL of diluted legumain solution containing the desired concentration of inhibitor.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells. The final volume in each well will be 100 µL.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Determine the reaction rate (V) from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
B. Protocol for Identifying Fluorescence Interference
This protocol helps to distinguish true inhibitors from compounds that interfere with the fluorescence signal (quenchers or autofluorescent compounds).
-
Prepare two sets of plates as described in the standard assay protocol.
-
Plate 1 (Enzyme Activity): Follow the standard assay procedure to measure the effect of the test compounds on legumain activity.
-
Plate 2 (Interference Control):
-
Add 50 µL of Assay Buffer to all wells (no enzyme).
-
Add the test compounds at the same concentrations as in Plate 1.
-
Add 50 µL of a solution of free AMC at a concentration that gives a strong fluorescent signal (e.g., the maximum fluorescence observed in the positive control of Plate 1).
-
-
Incubate Plate 2 at 37°C for the same duration as Plate 1 and measure the fluorescence.
-
Data Analysis:
-
Autofluorescence: Wells in Plate 2 containing only the test compound and buffer will reveal if the compound is autofluorescent.
-
Quenching: A decrease in the fluorescence of free AMC in the presence of a test compound in Plate 2 indicates that the compound is a quencher.
-
True Inhibition: A compound that shows a dose-dependent decrease in signal in Plate 1 but has no significant effect on the fluorescence in Plate 2 is likely a true inhibitor of legumain.
-
V. Visualizations
Caption: Simplified Legumain Activation and Signaling Pathway.
Caption: Workflow for Troubleshooting Fluorescence Interference.
References
Validation & Comparative
A Researcher's Guide to Validating Legumain Activity with Z-Ala-Ala-Asn-AMC
For researchers, scientists, and drug development professionals, accurately measuring legumain activity is crucial for understanding its role in various physiological and pathological processes. This guide provides a comprehensive comparison of the widely used fluorogenic substrate, Z-Ala-Ala-Asn-AMC, with other available methods, supported by experimental data and detailed protocols to ensure robust and reliable activity measurements.
Legumain, an asparaginyl endopeptidase, is a cysteine protease with highly specific cleavage activity after asparagine (Asn) and, to a lesser extent, aspartic acid (Asp) residues.[1][2] Its activity is implicated in a range of biological functions, including antigen presentation, protein degradation, and pro-enzyme activation. Consequently, aberrant legumain activity has been linked to diseases such as cancer and inflammation, making it a significant target for drug development.
This guide focuses on the validation of legumain activity measurements using the fluorogenic substrate this compound (also known as Cbthis compound). We will compare its performance with an alternative chromogenic substrate, Bz-Asn-pNA, and discuss methods for validating the specificity of the assay.
Quantitative Comparison of Legumain Substrates
The choice of substrate is critical for the sensitivity and accuracy of legumain activity assays. Below is a summary of the key kinetic parameters for this compound and a common alternative, Bz-Asn-pNA.
| Substrate | Type | Reporter Group | Optimal pH (for Asn) | Km | kcat/Km (s-1M-1) | Detection Method |
| This compound | Fluorogenic | 7-amino-4-methylcoumarin (AMC) | 5.5 - 5.8 | ~80-90 µM[3] | Not explicitly found | Fluorescence (Ex: 380 nm, Em: 460 nm)[1][2] |
| Bz-Asn-pNA | Chromogenic | p-nitroaniline (pNA) | 5.5 | 2.4 ± 0.1 mM[4] | 7.3 ± 0.05 x 102[4] | Absorbance (405 nm)[1] |
| Z-AAN-ACC | Fluorogenic | 7-amino-4-carbamoylmethyl-coumarin (ACC) | 5.8 | Not explicitly found | 36,100[5] | Fluorescence (Ex: 355 nm, Em: 460 nm)[5] |
| Z-AAD-ACC | Fluorogenic | 7-amino-4-carbamoylmethyl-coumarin (ACC) | 4.5 | Not explicitly found | 1,600[5] | Fluorescence (Ex: 355 nm, Em: 460 nm)[5] |
Note: The kinetic parameters can vary depending on the specific experimental conditions, including buffer composition and temperature.
Enzymatic Cleavage of this compound by Legumain
The following diagram illustrates the mechanism of action for the fluorogenic substrate this compound.
Caption: Enzymatic cleavage of this compound by legumain.
Experimental Protocols
Accurate and reproducible data rely on well-defined experimental protocols. Below are detailed methodologies for measuring legumain activity using this compound and for validating the assay's specificity.
Protocol 1: Legumain Activity Assay using this compound
This protocol describes a continuous kinetic assay to measure legumain activity.
Materials:
-
Recombinant active legumain or biological sample containing legumain
-
This compound substrate (stock solution in DMSO)
-
Assay Buffer: 50 mM Citric Acid, 100 mM NaCl, 2 mM DTT, pH 5.5[1][2]
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the reaction mix: In each well of the microplate, prepare a reaction mix containing the assay buffer and the biological sample or purified legumain.
-
Pre-incubate: Incubate the plate at 37°C for 10 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add this compound to a final concentration of 50 µM to each well to start the reaction.[1][2]
-
Measure fluorescence: Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[1][2] Record data every 1-2 minutes for at least 15-30 minutes.
-
Data Analysis: Calculate the rate of reaction (RFU/min) from the linear portion of the fluorescence curve. This rate is proportional to the legumain activity in the sample.
Protocol 2: Validating Assay Specificity with a Legumain Inhibitor
To ensure that the measured activity is specific to legumain, a known legumain inhibitor should be used.
Materials:
-
Same materials as in Protocol 1
-
Legumain inhibitor (e.g., a specific legumain inhibitory antibody or a broad-spectrum cysteine protease inhibitor known to inhibit legumain)
Procedure:
-
Prepare inhibitor dilutions: Prepare a series of dilutions of the legumain inhibitor.
-
Pre-incubation with inhibitor: In the microplate, add the assay buffer, the biological sample or purified legumain, and the different concentrations of the inhibitor. Incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Follow Protocol 1: Proceed with steps 3-5 of the "Legumain Activity Assay using this compound" protocol.
-
Data Analysis: Compare the reaction rates in the presence and absence of the inhibitor. A significant reduction in the reaction rate in the presence of the inhibitor confirms that the measured activity is specific to legumain.
Experimental Workflow for Validating Legumain Activity
The following diagram outlines a typical workflow for validating legumain activity measurements.
Caption: Workflow for validating legumain activity measurements.
Comparison of Legumain Substrates: this compound vs. Bz-Asn-pNA
The choice between a fluorogenic and a chromogenic substrate often depends on the required sensitivity and the available equipment.
Caption: Comparison of this compound and Bz-Asn-pNA.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorogenic Legumain Substrates: Z-Ala-Ala-Asn-AMC and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Legumain, an asparaginyl endopeptidase, is a critical cysteine protease involved in various physiological and pathological processes, including antigen presentation, protein degradation, and cancer progression. The accurate measurement of its activity is paramount for research and therapeutic development. This guide provides an objective comparison of the widely used fluorogenic substrate, Z-Ala-Ala-Asn-AMC, with other available alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Fluorogenic Legumain Substrates
The selection of an appropriate substrate is crucial for the sensitive and specific detection of legumain activity. This compound (Cbthis compound) is a well-established and commercially available fluorogenic substrate for legumain.[1][2] Its performance, however, should be considered in the context of other available substrates, particularly concerning kinetic parameters which dictate substrate affinity and turnover rate.
| Substrate | Fluorophore | K_m_ (μM) | k_cat_/K_m_ (M⁻¹s⁻¹) | Optimal pH | Notes |
| This compound | AMC | 80 - 90[1] | Not widely reported | 5.8[3] | Standard, widely used substrate. |
| Z-AAN-ACC | ACC | Not specified | 36,100[3] | 5.8[3] | ACC fluorophore offers enhanced fluorescence yield compared to AMC.[4] |
| Z-AAD-ACC | ACC | Not specified | 1,600[3] | 4.5[3] | Demonstrates legumain's dual specificity for Asp at P1 under more acidic conditions. Cleaved ~22 times less efficiently than its Asn counterpart.[3] |
| Ac-DGTN-ACC | ACC | Not specified | Not specified | Not specified | Used for monitoring legumain autoactivation.[3] |
| Ac-YDSN-ACC | ACC | Not specified | Not specified | Not specified | A novel selective substrate.[3] |
Key Observations:
-
P1 Specificity and pH: Legumain exhibits dual specificity, cleaving after asparagine (Asn) and, to a lesser extent, aspartic acid (Asp) at the P1 position.[3] The optimal pH for cleavage of Asn-containing substrates is around 5.8, while Asp-containing substrates are preferentially cleaved at a more acidic pH of 4.5.[3]
-
Fluorophore Choice: The choice of fluorophore can significantly impact assay sensitivity. 7-amino-4-carbamoylmethyl-coumarin (ACC) has been reported to have an approximately 2.8-fold higher fluorescence yield than 7-amino-4-methylcoumarin (AMC), allowing for more sensitive detection of proteolytic activity.[4]
-
Substrate Efficiency: As indicated by the k_cat_/K_m_ values, legumain processes Asn-containing substrates much more efficiently than Asp-containing substrates. For instance, Z-AAN-ACC is cleaved about 22 times more efficiently than Z-AAD-ACC.[3]
Experimental Protocols
Accurate and reproducible measurement of legumain activity requires carefully controlled experimental conditions. Below are detailed methodologies for performing legumain activity assays using fluorogenic substrates.
I. General Legumain Activity Assay
This protocol is a general guideline and may require optimization based on the specific enzyme source and substrate used.
Materials:
-
Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0[4]
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.0-5.8 (adjust based on substrate)[4]
-
Recombinant Human Legumain: (e.g., from R&D Systems or Novus Biologicals)
-
Fluorogenic Substrate: (e.g., this compound), 10 mM stock in DMSO
-
96-well black microplate
-
Fluorescent plate reader
Procedure:
-
Enzyme Activation: Dilute recombinant human pro-legumain to 100 µg/mL in Activation Buffer and incubate for 2 hours at 37°C to allow for auto-activation.[4]
-
Enzyme Dilution: Dilute the activated legumain to a working concentration (e.g., 1-2 ng/µL) in Assay Buffer.
-
Substrate Preparation: Dilute the fluorogenic substrate stock to the desired final concentration (e.g., 10-200 µM) in Assay Buffer.
-
Reaction Setup: In a 96-well black microplate, add 50 µL of the diluted enzyme solution to each well.
-
Initiate Reaction: Start the reaction by adding 50 µL of the diluted substrate solution to each well. Include a substrate blank containing Assay Buffer instead of the enzyme.
-
Measurement: Immediately place the plate in a fluorescent plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).[4][5] Read the fluorescence in kinetic mode for a set period (e.g., 5-30 minutes) at 37°C.[3][4]
-
Data Analysis: Determine the rate of substrate hydrolysis from the linear portion of the fluorescence versus time curve.
II. Determination of Kinetic Parameters (K_m_ and k_cat_)
To determine the Michaelis-Menten constant (K_m_) and catalytic rate constant (k_cat_), perform the general activity assay with varying substrate concentrations.
Procedure:
-
Follow the general assay protocol.
-
Prepare a series of substrate dilutions in Assay Buffer to cover a range of concentrations (e.g., 0.1 to 10 times the expected K_m_).
-
Measure the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
-
Calculate k_cat_ using the equation: k_cat_ = V_max_ / [E], where [E] is the active enzyme concentration.
Signaling Pathways and Experimental Workflows
Legumain is implicated in several key signaling pathways, often through its proteolytic activity on extracellular matrix components or by interacting with cell surface receptors.
Legumain in TGF-β and Integrin Signaling
Legumain has been shown to be a downstream effector of TGF-β1 signaling, where it mediates the inhibitory effect of TGF-β1 on osteoblast maturation.[6] Furthermore, the zymogen form of legumain (pro-legumain) can bind to integrin αvβ3 on the cell surface, promoting cancer cell migration and invasion through the activation of FAK-Src-RhoA signaling, independent of its proteolytic activity.[7] Active legumain can also bind to integrin αvβ3, which can shift its optimal pH for activity towards neutral and stabilize it.[8]
Caption: Legumain's involvement in TGF-β and integrin signaling pathways.
Experimental Workflow: Legumain Activity-Based Probe Assay
Activity-based probes (ABPs) are valuable tools for detecting and visualizing active legumain in complex biological samples. The following workflow outlines a typical experiment using a quenched fluorescent ABP.
Caption: General workflow for detecting active legumain using a quenched fluorescent activity-based probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Legumain is a paracrine regulator of osteoblast differentiation and mediates the inhibitory effect of TGF-β1 on osteoblast maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autocrine pro-legumain promotes breast cancer metastasis via binding to integrin αvβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
A Comparative Guide to Legumain Substrates: Z-Ala-Ala-Asn-AMC vs. Z-AAD-AMC
For researchers, scientists, and professionals in drug development, the selection of an appropriate substrate is critical for the accurate assessment of legumain activity. This guide provides a detailed comparison of two commonly used fluorogenic substrates, Z-Ala-Ala-Asn-AMC and Z-AAD-AMC, supported by experimental data and protocols to aid in your research.
Legumain, an asparaginyl endopeptidase, exhibits a distinct substrate preference that is crucial to consider for inhibitor screening and kinetic studies. While it primarily cleaves after asparagine (Asn) residues, it can also process substrates with aspartic acid (Asp) at the P1 position, albeit with different efficiency and under specific pH conditions. This comparison focuses on two key substrates that reflect this dual specificity.
Quantitative Comparison of Substrate Performance
The kinetic parameters of this compound and Z-AAD-AMC reveal significant differences in how legumain processes these substrates. The data, summarized below, highlights the superior efficiency of the asparagine-containing substrate under optimal conditions.
| Substrate | Michaelis Constant (Km) | Catalytic Efficiency (kcat/Km) | Optimal pH | Notes |
| This compound | 25.7 µM[1], 80 µM[2], 90 µM[2] | Not explicitly stated for the AMC derivative, but the analogous Z-AAN-ACC has a kcat/Km of 36,100 M⁻¹s⁻¹[1]. | 5.8[1] | Considered the standard and highly specific substrate for legumain[3]. |
| Z-AAD-AMC | Not explicitly reported. | The analogous Z-AAD-ACC has a kcat/Km of 1,600 M⁻¹s⁻¹, which is approximately 22 times lower than its asparagine counterpart[1]. | 4.5[1] | Cleavage is significantly more efficient at a more acidic pH due to the protonation of the aspartic acid side chain[1]. |
Experimental Protocols
Accurate and reproducible results depend on meticulously followed experimental protocols. Below are detailed methodologies for conducting legumain activity assays using these fluorogenic substrates.
Legumain Activity Assay Protocol
This protocol is adapted from established methods for measuring legumain activity in cell lysates or with recombinant enzyme[1].
Materials:
-
Recombinant Human Legumain: (e.g., from R&D Systems or similar)
-
Substrates: this compound or Z-AAD-AMC (e.g., from Bachem)[4]
-
Assay Buffer (for Asn substrate, pH 5.8): 39.5 mM citric acid, 121 mM Na2HPO4, 1 mM Na2EDTA, 0.1% CHAPS, and 1 mM DTT.
-
Assay Buffer (for Asp substrate, pH 4.5): Adjust the pH of the above buffer with citric acid.
-
96-well black microplate
-
Microplate spectrofluorimeter
Procedure:
-
Prepare Substrate Stock Solution: Dissolve the substrate in DMSO to a stock concentration of 10 mM.
-
Prepare Working Substrate Solution: Dilute the stock solution in the appropriate assay buffer to the desired final concentration (e.g., 2-fold the final assay concentration).
-
Prepare Enzyme Solution: Dilute the recombinant legumain or cell lysate containing legumain in the appropriate assay buffer to the desired concentration.
-
Assay Measurement:
-
Add 50 µL of the enzyme solution to each well of the 96-well plate.
-
Initiate the reaction by adding 50 µL of the working substrate solution to each well.
-
Immediately place the plate in the spectrofluorimeter.
-
-
Data Acquisition: Measure the increase in fluorescence over time (e.g., every 2 seconds for 30 minutes) at an excitation wavelength of 355 nm and an emission wavelength of 460 nm[1]. The kinetic rate is determined from the linear portion of the fluorescence curve.
Visualizing Experimental and Biological Contexts
To better illustrate the practical and biological relevance of these substrates, the following diagrams outline the experimental workflow and a key signaling pathway involving legumain.
References
- 1. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Asparaginyl Endopeptidase Legumain: An Emerging Therapeutic Target and Potential Biomarker for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
A Kinetic Comparison of Z-Ala-Ala-Asn-AMC and Z-Val-Ala-Asn-AMC Fluorogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic properties of two common fluorogenic substrates, Z-Ala-Ala-Asn-AMC and Z-Val-Ala-Asn-AMC. These substrates are primarily utilized in the study of asparaginyl endopeptidases, such as legumain. The information presented herein is compiled from available experimental data to aid researchers in selecting the appropriate substrate for their specific applications, including enzyme characterization and inhibitor screening.
Quantitative Kinetic Data Comparison
The following table summarizes the available kinetic parameters for the enzymatic cleavage of this compound and Z-Val-Ala-Asn-AMC. It is important to note that while both are recognized as substrates for the cysteine protease legumain, detailed kinetic data for Z-Val-Ala-Asn-AMC is not as readily available in the literature as it is for this compound.
| Parameter | This compound | Z-Val-Ala-Asn-AMC | Enzyme | Source |
| Km (µM) | 80 | Data Not Available | Human Legumain | [1] |
| 90 | Data Not Available | S. mansoni Legumain | [1] | |
| 25.7 | Data Not Available | Recombinant Human Legumain | [2] | |
| kcat/Km (s⁻¹M⁻¹) | 36,100 (for Z-AAN-ACC) | Data Not Available | Legumain | [2] |
Note on kcat/Km: The value provided for this compound is for a substrate with a 7-amino-4-carbamoylmethyl-coumarin (ACC) fluorophore, which may exhibit different kinetic properties compared to the 7-amino-4-methylcoumarin (AMC) fluorophore.
Discussion of Kinetic Data
The available data indicates that this compound is a well-characterized substrate for legumain, with Michaelis-Menten constants (Km) reported in the mid-micromolar range. A lower Km value signifies a higher affinity of the enzyme for the substrate. The reported Km values for this compound with legumain from different species are relatively consistent.
Unfortunately, a direct kinetic comparison with Z-Val-Ala-Asn-AMC is hampered by the lack of published kinetic data for the latter. While Z-Val-Ala-Asn-AMC is also described as a legumain substrate, its relative efficiency (kcat/Km) and affinity (Km) compared to this compound have not been detailed in the available literature. The key difference between the two substrates lies in the P3 position (according to the Schechter and Berger nomenclature), with an Alanine in this compound and a Valine in Z-Val-Ala-Asn-AMC. This single amino acid substitution can influence the binding affinity and turnover rate by the target protease. Researchers seeking to use Z-Val-Ala-Asn-AMC are encouraged to perform their own kinetic characterization.
Experimental Protocols
The following is a generalized protocol for the determination of kinetic parameters (Km and Vmax) for proteases using fluorogenic AMC substrates. This protocol can be adapted for the specific enzyme and substrates .
I. Materials and Reagents
-
Enzyme: Purified recombinant or native enzyme of interest (e.g., legumain).
-
Substrates: this compound and Z-Val-Ala-Asn-AMC, dissolved in DMSO to prepare a stock solution (e.g., 10 mM).
-
Assay Buffer: Appropriate buffer for the enzyme's optimal activity (e.g., for legumain, an acidic buffer such as 50 mM sodium acetate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 5.5).
-
Standard: 7-Amino-4-methylcoumarin (AMC) for generating a standard curve, dissolved in DMSO (e.g., 1 mM stock).
-
Instrumentation: A microplate fluorometer capable of excitation at ~380 nm and emission at ~460 nm.
-
Microplates: Black, opaque 96-well or 384-well microplates for fluorescence assays to minimize background.
II. Experimental Procedure
A. AMC Standard Curve
-
Prepare a series of dilutions of the AMC stock solution in the assay buffer to generate a standard curve (e.g., 0 to 100 µM).
-
Add a fixed volume of each AMC dilution to the wells of the microplate.
-
Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Plot the fluorescence intensity versus the AMC concentration and perform a linear regression to determine the relationship between fluorescence units and the concentration of the product.
B. Enzyme Kinetic Assay
-
Prepare a series of dilutions of the substrate (this compound or Z-Val-Ala-Asn-AMC) in the assay buffer. The final concentrations should typically span a range from 0.1 x Km to 10 x Km (if Km is unknown, a wide range of concentrations should be tested, e.g., 1 µM to 500 µM).
-
Add the substrate dilutions to the wells of the microplate.
-
Initiate the enzymatic reaction by adding a fixed concentration of the enzyme to each well. The final enzyme concentration should be chosen to ensure a linear reaction rate for the duration of the assay.
-
Immediately place the microplate in the fluorometer and measure the increase in fluorescence over time (kinetic mode) at 37°C. Record data every 1-2 minutes for a period of 30-60 minutes.
-
Determine the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the fluorescence versus time plot. Convert the rate from fluorescence units per minute to moles of AMC released per minute using the standard curve.
III. Data Analysis
-
Plot the initial velocity (V₀) versus the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot): V₀ = (Vmax * [S]) / (Km + [S])
-
From the fit, determine the values for Km (in µM) and Vmax (in moles/min).
-
If the enzyme concentration is known, the catalytic constant (kcat) can be calculated as: kcat = Vmax / [E], where [E] is the enzyme concentration.
-
The catalytic efficiency of the enzyme for the substrate can then be determined as kcat/Km.
Visualizations
Enzymatic Cleavage of Fluorogenic Substrate
Caption: Enzymatic cleavage of a Z-Peptide-AMC substrate by a protease, releasing the fluorescent AMC group.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining enzyme kinetic parameters using a fluorogenic AMC substrate.
References
A Researcher's Guide to Normalization of Z-Ala-Ala-Asn-AMC Assay Data
For researchers, scientists, and drug development professionals engaged in the study of proteases, particularly legumain, the Z-Ala-Ala-Asn-AMC assay is a cornerstone for quantifying enzymatic activity. This fluorogenic assay provides a sensitive and specific method to measure the cleavage of its target substrate. However, the path from raw fluorescence readings to meaningful, comparable data is paved with critical normalization steps. This guide provides a comparative overview of data normalization techniques for the this compound assay, alongside alternative methods, supported by detailed experimental protocols and data presentation.
Understanding the this compound Assay
The this compound assay is a fluorescence-based method used to measure the activity of proteases that recognize and cleave the peptide sequence Alanine-Alanine-Asparagine. The substrate, this compound, consists of this peptide sequence linked to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC), which is quenched in its conjugated form. When a protease cleaves the peptide bond after the Asparagine residue, AMC is released, resulting in a measurable increase in fluorescence. This assay is particularly well-suited for studying legumain (also known as asparaginyl endopeptidase), a lysosomal cysteine protease that exhibits high specificity for asparaginyl bonds.[1][2][3]
The enzymatic reaction can be visualized as a two-step process: the binding of the substrate to the enzyme's active site, followed by the catalytic cleavage and release of the fluorescent reporter.
Figure 1: Enzymatic cleavage of this compound by legumain.
The Critical Role of Data Normalization
Raw fluorescence data from a microplate reader can be influenced by numerous variables, including differences in cell number, protein concentration, and experimental conditions. Normalization is the process of adjusting the raw data to account for these variations, ensuring that the observed changes in fluorescence accurately reflect the enzymatic activity.
Common Normalization Methods: A Comparison
| Normalization Method | Principle | Advantages | Disadvantages |
| Protein Concentration | Dividing the raw fluorescence units (RFU) by the total protein concentration of the sample (e.g., from a BCA or Bradford assay). | Accounts for variations in sample loading and cell lysis efficiency. | Requires a separate assay to determine protein concentration, adding an extra step and potential for error. |
| Cell Number | Dividing the RFU by the number of cells seeded or counted at the end of the experiment. | Simple and direct way to account for differences in cell density. | Does not account for differences in cell size or protein content per cell. Cell counting can be tedious and subject to variability. |
| Housekeeping Gene/Protein | Normalizing to the expression level of a constitutively expressed gene or protein (e.g., GAPDH, β-actin). | Can account for variations in both cell number and cellular activity. | Requires a separate assay (e.g., Western blot, qPCR) and assumes the housekeeping protein's expression is unaffected by experimental treatments. |
| Internal Control | Using a separate well with a known amount of active enzyme or a fluorescent standard to create a standard curve. | Allows for the conversion of RFU to absolute units of enzyme activity (e.g., pmol/min). | Can be more complex to set up and may not fully account for sample-specific matrix effects. |
| Kinetic Analysis (Initial Rate) | Calculating the initial velocity (V₀) of the reaction from a time-course measurement of fluorescence. | Provides a more accurate measure of enzyme activity by focusing on the linear phase of the reaction, minimizing the impact of substrate depletion and product inhibition.[4] | Requires kinetic reads on a plate reader, which may not be available on all instruments. Data analysis is more complex. |
Experimental Protocols
A standardized experimental workflow is crucial for obtaining reliable and reproducible data.
Figure 2: General workflow for the this compound assay.
Detailed Protocol for this compound Assay
-
Sample Preparation:
-
Lyse cells or homogenize tissue in a suitable lysis buffer (e.g., containing 50 mM sodium citrate, 100 mM NaCl, 0.05% Tween-20, pH 5.5).[5]
-
Determine the total protein concentration of each sample using a standard method like the BCA or Bradford assay.
-
-
Assay Setup:
-
Prepare the assay buffer (e.g., 50 mM citric acid, 100 mM NaCl, 0.05% Tween-20, pH 5.5).[5]
-
Prepare a stock solution of this compound substrate in DMSO. Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 50 µM).[5]
-
In a 96-well black microplate, add a standardized amount of protein from each sample.
-
Include appropriate controls: a blank (assay buffer only), a substrate-only control, and a positive control (recombinant legumain).
-
-
Data Acquisition:
-
Initiate the reaction by adding the this compound substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.[5][6] For kinetic assays, take readings every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Normalization and Analysis:
-
Subtract the background fluorescence (from the blank wells) from all readings.
-
Normalize the data using one of the methods described in the table above. For example, for protein concentration normalization, divide the background-subtracted RFU by the protein concentration of the corresponding sample.
-
For kinetic data, determine the initial reaction velocity (V₀) by plotting fluorescence versus time and calculating the slope of the initial linear portion of the curve.
-
Alternative and Complementary Assays
While the this compound assay is a powerful tool, other methods can provide complementary information or serve as alternatives depending on the research question.
| Assay Type | Principle | Substrate Example | Detection Method |
| Colorimetric Assay | Cleavage of a chromogenic substrate releases a colored product. | Bz-Asn-pNA | Absorbance (e.g., at 405 nm)[5] |
| FRET-based Assay | Cleavage of a peptide substrate separates a FRET donor and acceptor pair, leading to a change in fluorescence. | Custom-designed peptides with FRET pairs | Fluorescence (ratiometric) |
| Activity-Based Probes | Covalent modification of the active site of the protease by a tagged probe. | Probes with a reactive warhead and a reporter tag | Fluorescence, Western Blot |
| Mass Spectrometry | Identification and quantification of cleavage products from a protein or peptide library. | Proteome-derived peptide libraries | Mass-to-charge ratio |
Conclusion
The normalization of this compound assay data is a critical step in obtaining accurate and reproducible results. The choice of normalization method should be carefully considered based on the experimental design and the specific research question. By following standardized protocols and understanding the principles behind different normalization strategies and alternative assays, researchers can confidently quantify legumain activity and advance our understanding of its role in health and disease.
References
- 1. This compound peptide [novoprolabs.com]
- 2. This compound › PeptaNova [peptanova.de]
- 3. This compound peptide [novoprolabs.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Methodological Considerations and Comparisons of Measurement Results for Extracellular Proteolytic Enzyme Activities in Seawater [frontiersin.org]
A Comparative Guide to Protease Activity Assays: Z-Ala-Ala-Asn-AMC and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorogenic substrate Z-Ala-Ala-Asn-AMC, primarily used for measuring legumain activity, with two other common fluorogenic protease substrates: Z-DEVD-AMC for caspase-3 and Boc-Gln-Ala-Arg-AMC for trypsin-like serine proteases. This document offers a detailed overview of their respective enzyme assays, including experimental protocols, comparative kinetic data, and the biological pathways in which these enzymes are involved.
Quantitative Data Summary
The following tables provide a summary of the key characteristics and kinetic parameters for each substrate and its target enzyme, facilitating a direct comparison of their performance.
Table 1: Substrate and Enzyme Characteristics
| Feature | This compound | Z-DEVD-AMC | Boc-Gln-Ala-Arg-AMC |
| Target Enzyme | Legumain (Asparaginyl Endopeptidase) | Caspase-3 | Trypsin and Trypsin-like Proteases |
| Enzyme Class | C13 Cysteine Peptidase | C14 Cysteine Peptidase (Caspase) | S1 Serine Protease |
| Cleavage Site | After Asparagine (Asn) residues[1][2] | After Aspartate (Asp) in the DEVD sequence[3][4] | After Arginine (Arg) or Lysine (Lys)[5] |
| Fluorophore | AMC (7-amino-4-methylcoumarin) | AMC (7-amino-4-methylcoumarin)[3][6] | AMC (7-amino-4-methylcoumarin) |
| Excitation (nm) | ~380[7][8] | ~380[4] | ~380 |
| Emission (nm) | ~460[7][8] | ~440-460[4] | ~440 |
Table 2: Comparative Kinetic Parameters
| Parameter | Legumain with this compound | Caspase-3 with Z-DEVD-AMC | Trypsin with Boc-Gln-Ala-Arg-AMC |
| Km (µM) | 80 - 90[9] | ~10 | Not explicitly found, but inferred to be in the low µM range |
| kcat (s⁻¹) | Not explicitly found | Not explicitly found | Not explicitly found |
| kcat/Km (M⁻¹s⁻¹) | Not explicitly found | 59,600[10] | Not explicitly found |
Experimental Protocols
Detailed methodologies for the enzymatic assays are provided below. These protocols are based on commonly cited experimental procedures.
Legumain Activity Assay using this compound
This protocol is adapted from procedures for measuring recombinant human legumain activity.
Materials:
-
Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0.
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5.
-
Recombinant Human Legumain: Stock solution in a suitable buffer.
-
Substrate: this compound, 10 mM stock in DMSO.
-
Black 96-well microplate.
-
Fluorescence microplate reader.
Procedure:
-
Enzyme Activation: Dilute the recombinant human legumain to 100 µg/mL in Activation Buffer and incubate for 2 hours at 37°C.
-
Enzyme Preparation: Further dilute the activated legumain to 1 ng/µL in Assay Buffer.
-
Substrate Preparation: Dilute the this compound stock solution to 200 µM in Assay Buffer.
-
Reaction Setup: In a black 96-well plate, add 50 µL of the 1 ng/µL activated legumain solution to each well.
-
Initiate Reaction: Start the reaction by adding 50 µL of the 200 µM substrate solution to each well containing the enzyme. For a substrate blank, add 50 µL of Assay Buffer instead of the enzyme solution.
-
Measurement: Immediately read the fluorescence in a plate reader with excitation at 380 nm and emission at 460 nm. The readings should be taken in kinetic mode for at least 5 minutes.
-
Data Analysis: Calculate the rate of increase in fluorescence over time. The specific activity can be determined using a standard curve of free AMC.
Caspase-3 Activity Assay using Z-DEVD-AMC
This protocol is a general method for measuring caspase-3 activity in cell lysates.
Materials:
-
Cell Lysis Buffer: 10 mM Tris-HCl, 10 mM NaH₂PO₄/Na₂HPO₄, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM Sodium Pyrophosphate.
-
Protease Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT.
-
Cell Lysate: Prepared from apoptotic and non-apoptotic cells.
-
Substrate: Ac-DEVD-AMC, stock solution in DMSO.
-
Black 96-well microplate.
-
Fluorescence microplate reader.
Procedure:
-
Cell Lysate Preparation: Lyse approximately 2-10 million cells per mL in ice-cold Cell Lysis Buffer for 30 minutes on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Reaction Setup: In a black 96-well plate, prepare the reaction mixture for each sample by adding cell lysate (containing 50-200 µg of protein) to the Protease Assay Buffer to a final volume of 1 mL.
-
Substrate Addition: Add Ac-DEVD-AMC to a final concentration of 20 µM.
-
Incubation: Incubate the reaction mixtures for 1 hour at 37°C.
-
Measurement: Measure the fluorescence of the liberated AMC using a spectrofluorometer with an excitation wavelength of 380 nm and an emission wavelength between 430-460 nm[11].
-
Data Analysis: Compare the fluorescence from apoptotic cell lysates to that of non-apoptotic cell lysates. A standard curve of free AMC can be used for quantification.
Trypsin Activity Assay using Boc-Gln-Ala-Arg-AMC
This protocol describes a method for measuring the activity of trypsin or trypsin-like proteases.
Materials:
-
Assay Buffer: 50 mM Tris, 150 mM NaCl, 1 mM CaCl₂, 0.1 mg/mL Bovine Serum Albumin (BSA), pH 8.0.
-
Trypsin Solution: A stock solution of bovine pancreas trypsin.
-
Substrate: Boc-Gln-Ala-Arg-AMC, stock solution in DMSO.
-
Black 96-well microplate.
-
Fluorescence microplate reader.
Procedure:
-
Sample Preparation: Prepare dilutions of the trypsin solution in the Assay Buffer.
-
Substrate Preparation: Prepare a working solution of Boc-Gln-Ala-Arg-AMC at a final concentration of 50 µM in the Assay Buffer[12].
-
Reaction Setup: In a black 96-well plate, add 15 µL of each trypsin dilution or sample supernatant.
-
Initiate Reaction: Add 285 µL of the substrate working solution to each well to bring the total volume to 300 µL.
-
Measurement: Immediately measure the fluorescence in kinetic mode using an excitation wavelength of 380 nm and an emission wavelength of 440 nm for at least 5 minutes[12].
-
Data Analysis: Determine the rate of fluorescence increase. A standard curve generated with known concentrations of active trypsin can be used to calculate the enzyme activity in the samples.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biological pathways in which the target enzymes are involved and a typical experimental workflow for these types of assays.
Caption: Legumain's role in the MHC Class II antigen presentation pathway.
Caption: Caspase-3 activation in the intrinsic and extrinsic apoptosis pathways.
Caption: The role of trypsin in the digestive cascade of proteins.
Caption: A generalized workflow for fluorometric protease assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PDB-101: Molecule of the Month: Legumain [pdb101.rcsb.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Trypsin - Wikipedia [en.wikipedia.org]
- 6. Z-DEVD-AMC | AAT Bioquest [aatbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scispace.com [scispace.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Human digestive system - Proteins, Enzymes, Absorption | Britannica [britannica.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Z-Ala-Ala-Asn-AMC
This guide provides essential safety, handling, and disposal protocols for Z-Ala-Ala-Asn-AMC (Cbthis compound), a fluorogenic substrate for legumain.[1][2][3][4] Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a toxic chemical and a moderate to severe irritant to the skin and eyes.[5] It is a pharmaceutically active ingredient, and therefore, handling should be restricted to personnel trained in handling potent pharmaceutical compounds.[5]
Summary of Required Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Respiratory Protection | NIOSH/MSHA-approved respirator | To prevent inhalation of the powdered compound.[5] |
| Hand Protection | Chemical-resistant rubber gloves | To avoid skin contact and irritation.[5] |
| Eye Protection | Chemical safety goggles | To protect eyes from splashes and dust.[5] |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the stability and efficacy of this compound.
Operational Plan:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Reconstitution: The compound is typically supplied in lyophilized form.[6][7] Solutions are unstable and should be prepared fresh.[2] When preparing stock solutions, carefully add the appropriate solvent as per the experimental protocol.
-
Use: Avoid direct contact with the skin, eyes, and clothing.[5] Use appropriate tools (e.g., spatulas, forceps) to handle the solid compound.
Storage Plan:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a freezer upon receipt.[2] |
| Solutions | Unstable | Prepare fresh before use.[2] |
Emergency Procedures
In the event of exposure or a spill, immediate action is necessary.
First Aid Measures:
| Exposure Route | Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[5] |
| Skin Contact | Immediately flush the affected area with copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[5] |
| Eye Contact | Check for and remove contact lenses. Flush eyes with large amounts of water for at least 15 minutes, ensuring to separate the eyelids. Seek medical attention.[5] |
| Ingestion | Wash out the mouth with plenty of water. Seek immediate medical attention.[5] |
Accidental Release Measures:
In case of a spill, wear the prescribed PPE, including a self-contained breathing apparatus.[5] Use appropriate methods to clean up the spill, such as a chemical spill kit. Avoid generating dust.
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste.
Disposal Protocol:
-
Segregation: Collect all used vials, pipette tips, and contaminated PPE in a designated, clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with the chemical name and associated hazards.
-
Disposal: Dispose of the hazardous waste through an authorized chemical waste disposal service, following all local, state, and federal regulations.
Experimental Workflow and Safety Diagram
The following diagram outlines the key steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
